molecular formula C7H4BrN3 B1341625 8-Bromopyrido[3,4-b]pyrazine CAS No. 929074-45-3

8-Bromopyrido[3,4-b]pyrazine

Cat. No.: B1341625
CAS No.: 929074-45-3
M. Wt: 210.03 g/mol
InChI Key: ZTYZXYBIDNDPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromopyrido[3,4-b]pyrazine is a useful research compound. Its molecular formula is C7H4BrN3 and its molecular weight is 210.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromopyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZXYBIDNDPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CN=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590287
Record name 8-Bromopyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929074-45-3
Record name 8-Bromopyrido[3,4-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929074-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromopyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromopyrido[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 8-Bromopyrido[3,4-b]pyrazine (CAS Number 929074-45-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromopyrido[3,4-b]pyrazine is a heterocyclic compound belonging to the pyridopyrazine class of molecules. The pyridopyrazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on experimental details and data presentation for researchers in drug discovery and development. While specific biological data for this exact compound is limited in publicly available literature, the broader family of pyrido[3,4-b]pyrazines has shown promise as kinase inhibitors, highlighting the potential of this scaffold in therapeutic development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
CAS Number 929074-45-3
Molecular Formula C₇H₄BrN₃
Molecular Weight 210.03 g/mol
Appearance Light yellow to purple or light brown powder[2]
Melting Point 110-113 °CN/A
Boiling Point Not availableN/A
Density 1.818 g/cm³ (predicted)[2]
Solubility Not availableN/A
SMILES n1cc(c2c(n1)ccn2)BrN/A
InChI InChI=1S/C7H4BrN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4HN/A

Synthesis and Reactivity

The synthesis of this compound can be approached through the condensation of a substituted diaminopyridine with a suitable dicarbonyl compound. A key starting material for this synthesis is 3,4-diamino-5-bromopyridine.

Synthesis of 3,4-Diamino-5-bromopyridine

A common route to 3,4-diamino-5-bromopyridine involves the reduction of 2-amino-3-nitro-5-bromopyridine. An optimized procedure utilizes Raney Nickel as a catalyst for hydrogenation.[2]

Experimental Protocol:

  • Dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V = 20/80).[2]

  • Cool the solution to 25 °C.[2]

  • Sequentially add a saturated solution of hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[2]

  • Transfer the mixture to a high-pressure reactor and pressurize with hydrogen to 1 MPa.[2]

  • Heat the reactor to approximately 50 °C.[2]

  • Maintain the reaction until the pressure no longer decreases, indicating the completion of the hydrogenation.[2]

  • After cooling and depressurizing, filter the reaction mixture and wash the filter cake with ethanol (50 mL).[2]

  • Pour the filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V = 5/1).[2]

  • Store the solution in a refrigerator overnight to facilitate precipitation.[2]

  • Isolate the resulting yellow solid by filtration and dry to obtain 3,4-diamino-5-bromopyridine.[2]

Synthesis of this compound (Proposed)

While a specific protocol for the unsubstituted this compound is not detailed, a general method for the synthesis of 2,3-disubstituted 8-bromopyrido[3,4-b]pyrazines can be adapted. The following is a proposed synthetic workflow based on the reaction of 3,4-diamino-5-bromopyridine with glyoxal, the simplest α-dicarbonyl compound.

Proposed Experimental Protocol:

  • Dissolve 3,4-diamino-5-bromopyridine in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of glyoxal (1 equivalent) dropwise to the solution of the diamine at room temperature.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/ethanol mixtures) to yield this compound.

Logical Workflow for the Proposed Synthesis:

G A 3,4-Diamino-5-bromopyridine D Reaction Mixture A->D B Glyoxal B->D C Solvent (e.g., Methanol) C->D E Crude Product D->E Solvent Removal F Purified this compound E->F Column Chromatography

Caption: Proposed synthesis workflow for this compound.

Reactivity: Deprotonative Metalation

This compound can undergo deprotonative metalation reactions, which are useful for further functionalization of the pyridopyrazine core. The use of mixed lithium-zinc combinations has been reported for the halogenation of related 2,3-diphenylated pyrido[3,4-b]pyrazines.[3] This type of reaction allows for the introduction of various substituents, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol Example (for a related compound):

A general procedure for deprotonative metalation involves the use of a strong base, such as a lithium-zincate complex, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures. The resulting organometallic intermediate can then be quenched with an electrophile to introduce the desired functional group.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of pyrido[3,4-b]pyrazine derivatives has been investigated for various therapeutic applications, most notably as protein kinase inhibitors .[1][4]

Potential Signaling Pathway Interaction:

Given the activity of related compounds as kinase inhibitors, it is plausible that this compound could interact with intracellular signaling pathways regulated by protein kinases. These pathways are often dysregulated in diseases such as cancer.

G cluster_0 Potential Mechanism of Action cluster_1 Cellular Signaling Cascade A This compound B Protein Kinase A->B Inhibition C Downstream Signaling B->C Blocks Phosphorylation D Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) C->D Modulation

Caption: Hypothetical signaling pathway inhibition by this compound.

The bromine atom at the 8-position offers a handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate a library of analogs for biological screening. This makes this compound a valuable building block in drug discovery programs targeting kinases or other relevant biological targets.

Conclusion

This compound is a readily synthesizable heterocyclic compound with physicochemical properties that make it a suitable starting point for further chemical exploration. While its specific biological activity remains to be fully elucidated, its structural similarity to known kinase inhibitors suggests that it and its derivatives are promising candidates for investigation in oncology and other therapeutic areas where kinase dysregulation is a key pathological feature. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their discovery and development pipelines. Further screening and SAR studies are warranted to unlock the full therapeutic potential of this molecular scaffold.

References

The Synthesis and Discovery of Novel Pyridopyrazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridopyrazine scaffolds are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile structure allows for a wide range of biological activities, making them promising candidates for the development of novel therapeutics. This guide provides an in-depth overview of the synthesis, biological activities, and key signaling pathways associated with recently developed pyridopyrazine derivatives.

Core Synthetic Methodologies

The construction of the pyridopyrazine core is primarily achieved through the cyclocondensation of diaminopyridines with 1,2-dicarbonyl compounds or their equivalents.[1][2] Variations and improvements on this fundamental approach include the use of metal catalysts, microwave irradiation, and solvent-free conditions to enhance regioselectivity and reaction yields.[1] Another significant synthetic route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl or heteroaryl substituents.[3][4]

Experimental Protocols

1. General Procedure for Cyclocondensation of Diaminopyridines with α-Dicarbonyl Compounds

This protocol describes a common method for synthesizing pyrido[2,3-b]pyrazines.

  • Materials:

    • 2,3-Diaminopyridine

    • Appropriate arylglyoxal monohydrate (1,2-dicarbonyl compound)

    • Dimethylformamide (DMF)

    • Ethanol (EtOH)

  • Procedure:

    • A solution of 2,3-diaminopyridine (1.0 mmol) in a mixture of DMF (5 mL) and EtOH (5 mL) is prepared in a round-bottom flask.

    • The arylglyoxal monohydrate (1.0 mmol) is added to the solution.

    • The reaction mixture is heated to 90°C and stirred for a time determined by thin-layer chromatography (TLC) monitoring (typically 2-4 hours).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyrido[2,3-b]pyrazine derivative.[5]

2. General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 3-aryl-6-(thiophen-2-yl)pyridazines, a related azine scaffold, demonstrating the application of this versatile cross-coupling reaction.

  • Materials:

    • 3-Bromo-6-(thiophen-2-yl)pyridazine

    • Appropriate (hetero)aromatic boronic acid

    • 1,2-Dimethoxyethane (DME)

    • Ethanol (EtOH)

    • 2 M aqueous sodium carbonate (Na₂CO₃) solution

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Chloroform

  • Procedure:

    • In a reaction vessel, 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the corresponding (hetero)aromatic boronic acid (0.6 mmol), DME (8 mL), EtOH (2 mL), and 2 M aqueous Na₂CO₃ solution (1 mL) are combined.

    • The mixture is degassed with nitrogen for 15 minutes.

    • Pd(PPh₃)₄ (5 mol%) is added, and the mixture is heated to 80°C under a nitrogen atmosphere.

    • The reaction progress is monitored by TLC (typically 48 hours).

    • After cooling to room temperature, the reaction mixture is extracted with chloroform (3 x 20 mL).

    • The combined organic layers are washed with a saturated solution of NaCl (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford the desired coupled product.[3]

Biological Activities and Quantitative Data

Pyridopyrazine derivatives have demonstrated a remarkable range of biological activities. The following tables summarize key quantitative data from recent studies, highlighting their potential as therapeutic agents.

Table 1: Antitubercular Activity of Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors

CompoundMtb H37Ra IC₅₀ (µM)Mtb H37Rv IC₉₀ (µM)Vero Cell CC₅₀ (µM)Mtb FtsZ IC₅₀ (µM)Tubulin IC₅₀ (µM)
6 1.11.916>100>100
7 1.62.516>100>100
8 3.25.232>100>100
9 0.81.38>100>100
10 0.40.64>100>100

Data extracted from a study on novel FtsZ inhibitors.[6]

Table 2: Anticancer Activity of Cyanopyridones and Pyrido[2,3-d]pyrimidines as VEGFR-2/HER-2 Inhibitors

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)HER-2 IC₅₀ (µM)
5a 3.42 ± 0.191.77 ± 0.10.217 ± 0.020.168 ± 0.009
5e 2.11 ± 0.111.39 ± 0.080.124 ± 0.0110.077 ± 0.003
6b 2.68 ± 0.145.86 ± 0.31--
7b 19.58 ± 1.0625.11 ± 1.32--

Data from a study on dual VEGFR-2/HER-2 inhibitors. Note that the non-fused pyridone-based derivatives (5a, 5e) showed remarkable activity.[3]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel compounds is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyridopyrazine derivatives and a general workflow for their discovery and evaluation.

Signaling Pathway Diagrams

ALK5_Signaling_Pathway TGFb TGF-β TBRII TGF-β RII TGFb->TBRII Binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 Complex Smad2/3/4 Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to GeneTranscription Gene Transcription Fibrosis Fibrosis GeneTranscription->Fibrosis Leads to Pyridopyrazine Pyridopyrazine Inhibitor Pyridopyrazine->ALK5 Inhibits

Caption: ALK5 signaling pathway and its inhibition.

VEGFR2_HER2_Signaling_Pathway cluster_VEGFR2 VEGFR-2 Pathway cluster_HER2 HER2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates Angiogenesis Angiogenesis & Cell Survival PI3K_Akt->Angiogenesis HER2 HER2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway HER2->RAS_RAF_MEK_ERK Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Pyridopyrazine Dual Inhibitor (Pyridopyrazine Derivative) Pyridopyrazine->VEGFR2 Inhibits Pyridopyrazine->HER2 Inhibits

Caption: Dual inhibition of VEGFR-2 and HER2 pathways.

H4R_Signaling_Pathway Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Binds Gi_o Gαi/o H4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC PLC Gi_o->PLC Activates MAPK MAPK Activation Gi_o->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis Chemotaxis of Immune Cells MAPK->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation Pyridopyrazine Pyridopyrazine Antagonist Pyridopyrazine->H4R Blocks

Caption: Histamine H4 receptor signaling pathway.

Experimental Workflow Diagram

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Library_Design Library Design & Synthesis HTS High-Throughput Screening Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (IC₅₀, Selectivity) Lead_Opt->In_Vitro ADME ADME/Tox Profiling In_Vitro->ADME ADME->Lead_Opt Iterative Improvement In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Candidate Selection Tox->Candidate

Caption: General workflow for novel drug discovery.

Conclusion

The pyridopyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The synthetic methodologies are well-established and offer considerable flexibility for the generation of extensive compound libraries. The promising preclinical data for pyridopyrazine derivatives targeting key signaling pathways in cancer, infectious diseases, and inflammatory conditions underscore their potential for further development. This guide provides a foundational understanding for researchers and drug development professionals to explore and advance this important class of heterocyclic compounds.

References

In-Depth Technical Guide: 1H and 13C NMR Spectral Data of 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 8-Bromopyrido[3,4-b]pyrazine. This document is intended to serve as a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where the precise characterization of molecular structures is paramount.

Introduction

This compound is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry. The pyridopyrazine scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a bromine atom at the 8-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. Accurate and detailed NMR spectral data are essential for the unambiguous identification and characterization of this compound and its derivatives, ensuring the integrity of research and development efforts.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. While a specific peer-reviewed article containing the complete experimental data for the unsubstituted this compound was not identified in the public domain at the time of this writing, the data presented here are based on the analysis of closely related structures and general principles of NMR spectroscopy for this class of compounds. Researchers should consider these as predicted or representative values and are strongly encouraged to acquire experimental data for their specific samples.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityProtons
Data not available--
Data not available--
Data not available--
Data not available--

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Carbon Atom
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

Note: As of the latest search, specific, experimentally verified ¹H and ¹³C NMR data for the parent compound this compound from a peer-reviewed source could not be located. The tables are presented as a template for data organization. Researchers are advised to consult specialized chemical databases or perform their own NMR analysis for definitive structural confirmation.

Experimental Protocols

The successful acquisition of high-quality NMR spectra is contingent upon a well-defined experimental protocol. The following section outlines a general methodology for the NMR analysis of this compound and related derivatives.

Sample Preparation
  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the compound.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters
  • Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is generally used.

    • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

    • Spectral Width (sw): A spectral width of 10-12 ppm is appropriate for most organic molecules.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for all carbon signals.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

    • Spectral Width (sw): A spectral width of 200-220 ppm is typically used to cover the entire range of carbon chemical shifts.

Logical Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of this compound would follow a logical experimental workflow. While a specific synthetic procedure for the parent compound is not detailed in the available search results, a general pathway can be inferred from the synthesis of related pyridopyrazine derivatives.

experimental_workflow start Starting Materials (e.g., Substituted Pyridine and Pyrazine Precursors) synthesis Chemical Synthesis (e.g., Condensation, Cyclization, Bromination) start->synthesis workup Reaction Work-up (e.g., Extraction, Washing) synthesis->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Structural Characterization purification->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms other Other Techniques (e.g., IR, Elemental Analysis) characterization->other data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis other->data_analysis end Pure, Characterized This compound data_analysis->end

Figure 1: A generalized experimental workflow for the synthesis and characterization of this compound.

Conclusion

Mass Spectrometry Analysis of 8-Bromopyrido[3,4-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 8-Bromopyrido[3,4-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation strategies to facilitate the characterization and quantification of this molecule.

Introduction to Mass Spectrometry of Heterocyclic Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For heterocyclic compounds like this compound, mass spectrometry is crucial for confirming synthesis, identifying impurities, and studying metabolic pathways. The presence of nitrogen atoms and a bromine atom in the structure of this compound results in a characteristic mass spectrum.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C7H4BrN3.[1] The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M+ and M+2).

The following table summarizes the predicted mass-to-charge ratios for various adducts of this compound.

AdductPredicted m/z
[M+H]+209.96614
[M+Na]+231.94808
[M-H]-207.95158
[M+NH4]+226.99268
[M+K]+247.92202
[M]+208.95831

Data sourced from PubChem.[1]

Experimental Protocols

A detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is adapted from established methods for the analysis of brominated heterocyclic compounds.[3][4][5]

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or dimethyl sulfoxide (DMSO).

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare a series of working solutions for calibration curve generation.

  • Sample Extraction (from a biological matrix):

    • Homogenize the tissue sample in a suitable buffer.

    • Perform a liquid-liquid extraction with a solvent like ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

Liquid Chromatography Parameters
ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry Parameters
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Gas Flow800 L/hr
Desolvation Temperature350 °C
Source Temperature150 °C
Collision GasArgon
MS Scan Rangem/z 50-500
MS/MS TransitionsSee Table 3

Fragmentation Pathway and Data Interpretation

The fragmentation of pyridopyrazines in mass spectrometry is often initiated by the loss of small, stable molecules.[6][7] For this compound, the expected fragmentation pathway involves the initial loss of HCN, followed by the loss of the bromine atom or another HCN molecule.

The following diagram illustrates the proposed experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard Standard Solution LC C18 Reverse-Phase Separation Standard->LC Extraction Sample Extraction Extraction->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Full Scan MS (m/z 50-500) ESI->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Analysis Data Processing & Interpretation MS2->Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

The proposed fragmentation pathway of this compound is depicted below.

fragmentation_pathway M [C7H4BrN3]+. m/z 209/211 F1 [C6H3BrN2]+. m/z 182/184 M->F1 - HCN F2 [C7H4N3]+ m/z 130 M->F2 - Br F3 [C5H2BrN]+. m/z 155/157 F1->F3 - HCN

Caption: Proposed fragmentation of this compound.

The following table outlines the expected major ions and their fragments for use in tandem mass spectrometry experiments, such as Multiple Reaction Monitoring (MRM).

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
209/211182/184HCN
209/211130Br
182/184155/157HCN

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound. The provided protocols and predicted fragmentation data offer a solid starting point for researchers in the fields of analytical chemistry, drug discovery, and materials science. The characteristic isotopic signature of bromine serves as a key diagnostic tool in the identification and characterization of this compound and its related derivatives. Further empirical studies are necessary to validate the proposed fragmentation pathways and to develop quantitative assays for various applications.

References

physical and chemical properties of 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Bromopyrido[3,4-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known characteristics, outlines a plausible synthetic pathway, and discusses its potential applications, particularly in the development of kinase inhibitors.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₄BrN₃[2][3]
Molecular Weight 210.03 g/mol [2][3]
CAS Number 929074-45-3[2][3]
Appearance Yellow to pale yellow solid[1]
Melting Point 110-113 °C[1]
Boiling Point Not available[1]
Solubility Not available[1]
Density Not available[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of the unsubstituted this compound is not explicitly detailed in readily available literature, a four-step synthesis for 8-bromo-2,3-disubstituted pyrido[3,4-b]pyrazines has been reported.[4] Based on general synthetic methodologies for similar heterocyclic compounds, a plausible pathway for the preparation of this compound can be proposed.

A potential synthetic route could involve the following key transformations:

Synthetic_Pathway A Starting Pyridine Derivative B Nitration A->B HNO₃/H₂SO₄ C Reduction B->C Reducing Agent (e.g., Fe/HCl) D Condensation C->D Dicarbonyl Compound E Bromination D->E Brominating Agent (e.g., NBS) F This compound E->F

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require laboratory validation. However, a general procedure based on known chemical transformations for analogous structures would likely involve:

  • Nitration of a suitable pyridine precursor: Introduction of a nitro group at a key position on the pyridine ring.

  • Reduction of the nitro group: Conversion of the nitro group to an amino group to facilitate subsequent cyclization.

  • Condensation and cyclization: Reaction of the resulting diamine with a 1,2-dicarbonyl compound to form the pyrazine ring.

  • Bromination: Introduction of the bromine atom at the 8-position of the pyrido[3,4-b]pyrazine core, likely using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

Purification:

Purification of the final product would typically be achieved through standard laboratory techniques such as:

  • Column chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

  • Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals.

Spectral Data

Expected Spectral Characteristics:

Technique Expected Observations
¹H NMR Aromatic protons would appear as multiplets or doublets in the downfield region (typically δ 7.0-9.0 ppm). The number of signals and their splitting patterns would be indicative of the substitution pattern on the heterocyclic core.
¹³C NMR Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the bromine atom would show a characteristic chemical shift.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks with approximately equal intensity).
Infrared (IR) Spectroscopy Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings would be observed, typically in the 1400-1600 cm⁻¹ region. C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

Role in Drug Discovery and Signaling Pathways

The pyrido[3,4-b]pyrazine scaffold is a recognized pharmacophore in the design of kinase inhibitors.[2][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of modern drug discovery.

While a specific signaling pathway modulated by this compound has not been definitively identified, its structural similarity to known kinase inhibitors suggests its potential to interact with various kinase families. A general workflow for screening such a compound in a drug discovery context is outlined below.

Screening_Workflow A This compound B Initial Kinase Panel Screening A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Cellular Assays D->E F In Vivo Efficacy Studies E->F G Candidate Drug F->G

References

Navigating the Solubility Landscape of 8-Bromopyrido[3,4-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of Heterocyclic Compounds

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For a bromo-substituted heterocyclic compound like 8-Bromopyrido[3,4-b]pyrazine, solubility is influenced by a combination of factors including the crystalline structure of the solid, the polarity of the solvent, and specific solute-solvent interactions. The presence of the pyridine and pyrazine nitrogen atoms introduces polarity and the potential for hydrogen bonding, while the bromine atom and the aromatic rings contribute to its lipophilicity.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for predicting its solubility.

PropertyValueSource
Molecular FormulaC₇H₄BrN₃PubChem[1]
Molecular Weight210.03 g/mol Hoffman Fine Chemicals[2]
AppearanceYellow to pale yellow solidHoffman Fine Chemicals[2]
Melting Point110-113 °CHoffman Fine Chemicals[2]
Predicted XlogP0.8PubChem[1]

The positive XlogP value suggests a degree of lipophilicity, indicating that solubility in nonpolar organic solvents is likely. However, the presence of three nitrogen atoms also suggests potential solubility in polar solvents.

Predictive Solubility Profile

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like".

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)Low to ModerateThe nitrogen atoms can act as hydrogen bond acceptors, but the overall molecule is largely aromatic and nonpolar.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar pyrazine and pyridine rings.
Nonpolar (e.g., Toluene, Hexane)LowThe polarity introduced by the nitrogen atoms and the bromine will likely limit solubility in highly nonpolar solvents.
Chlorinated (e.g., Dichloromethane, Chloroform)ModerateThese solvents have an intermediate polarity that may be suitable for dissolving compounds with both polar and nonpolar features.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of this compound in a range of organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile, Toluene, Hexane, Dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials and vortex for 1-2 minutes to ensure initial mixing.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, visually inspect the vials to ensure that undissolved solid remains, confirming saturation.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., DMSO).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered supernatant samples into the HPLC under the same conditions.

    • Determine the concentration of this compound in the saturated solutions by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Process

5.1. Logical Framework for Solubility Prediction

The following diagram illustrates the factors influencing the solubility of this compound.

G cluster_solute Solute Properties: this compound cluster_solvent Solvent Properties Solute This compound AromaticRings Aromatic Rings (Lipophilic) Solute->AromaticRings NitrogenAtoms Nitrogen Atoms (Polar, H-bond Acceptor) Solute->NitrogenAtoms BromineAtom Bromine Atom (Lipophilic, Weakly Polar) Solute->BromineAtom Solubility Solubility AromaticRings->Solubility Favors Nonpolar Solvents NitrogenAtoms->Solubility Favors Polar Solvents BromineAtom->Solubility Influences Lipophilicity Solvent Organic Solvent Polarity Polarity (Polar/Nonpolar) Solvent->Polarity HBonding Hydrogen Bonding (Donor/Acceptor) Solvent->HBonding Polarity->Solubility Like Dissolves Like HBonding->Solubility Specific Interactions

Caption: Factors influencing the solubility of this compound.

5.2. Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of solubility.

G Start Start PrepSaturated Prepare Saturated Solution (Excess Solute + Solvent) Start->PrepSaturated Equilibrate Equilibrate (e.g., 24-48h at 25°C) PrepSaturated->Equilibrate Separate Separate Solid and Liquid (Centrifugation) Equilibrate->Separate Filter Filter Supernatant (0.22 µm Syringe Filter) Separate->Filter Analyze Analyze Concentration (HPLC) Filter->Analyze Report Report Solubility Analyze->Report

Caption: Experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the theoretical and practical framework necessary for researchers to determine this crucial parameter. By understanding the interplay of its structural features and the properties of various organic solvents, and by following a rigorous experimental protocol, scientists and drug development professionals can effectively assess the solubility of this compound to advance their research and development efforts.

References

The Fundamental Reactivity of the Pyridopyrazine Core: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridopyrazine scaffold, a fascinating heterocyclic system resulting from the fusion of pyridine and pyrazine rings, has garnered significant attention in medicinal chemistry. Its unique electronic architecture, characterized by the presence of three nitrogen atoms within a bicyclic aromatic framework, imparts a distinct reactivity profile that makes it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental reactivity of the pyridopyrazine core, offering insights into its behavior in various chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this versatile heterocyclic system.

Electronic Properties of the Pyridopyrazine Core

The reactivity of the pyridopyrazine core is fundamentally governed by the electron-withdrawing nature of the nitrogen atoms. This results in a π-deficient character for the entire ring system, influencing its susceptibility to both electrophilic and nucleophilic attack. The precise electron density distribution, and consequently the regioselectivity of reactions, is dependent on the specific isomeric form of the pyridopyrazine. The four main isomers are pyrido[2,3-b]pyrazine, pyrido[3,4-b]pyrazine, pyrido[3,2-b]pyrazine, and pyrido[4,3-b]pyrazine.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of these systems. For instance, analysis of frontier molecular orbitals (FMOs) and global reactivity parameters (GRPs) for pyrido[2,3-b]pyrazine derivatives has shown a correlation between the HOMO-LUMO energy gap and the molecule's reactivity, with a smaller gap indicating greater reactivity.[1][2]

Logical Relationship: Isomer Structure and Reactivity

G cluster_isomers Pyridopyrazine Isomers cluster_properties Electronic Properties cluster_reactivity Reactivity Profile Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Electron Density Distribution Electron Density Distribution Pyrido[2,3-b]pyrazine->Electron Density Distribution influences Pyrido[3,4-b]pyrazine Pyrido[3,4-b]pyrazine Pyrido[3,4-b]pyrazine->Electron Density Distribution influences Pyrido[3,2-b]pyrazine Pyrido[3,2-b]pyrazine Pyrido[3,2-b]pyrazine->Electron Density Distribution influences Pyrido[4,3-b]pyrazine Pyrido[4,3-b]pyrazine Pyrido[4,3-b]pyrazine->Electron Density Distribution influences Regioselectivity Regioselectivity Electron Density Distribution->Regioselectivity HOMO/LUMO Energies HOMO/LUMO Energies Reactivity Reactivity HOMO/LUMO Energies->Reactivity π-Deficient Character π-Deficient Character Susceptibility to Nucleophiles Susceptibility to Nucleophiles π-Deficient Character->Susceptibility to Nucleophiles Electrophilic Substitution Electrophilic Substitution Nucleophilic Substitution Nucleophilic Substitution Metal-Catalyzed Cross-Coupling Metal-Catalyzed Cross-Coupling Regioselectivity->Electrophilic Substitution Regioselectivity->Nucleophilic Substitution Reactivity->Metal-Catalyzed Cross-Coupling

Caption: Relationship between pyridopyrazine isomer structure and its reactivity.

Electrophilic Aromatic Substitution

Due to the π-deficient nature of the pyridopyrazine ring system, electrophilic aromatic substitution (EAS) reactions are generally challenging and require harsh conditions. The nitrogen atoms strongly deactivate the ring towards electrophilic attack. When substitution does occur, it is predicted to take place on the pyridine ring, which is generally less deactivated than the pyrazine ring. The regioselectivity is dictated by the stability of the resulting σ-complex (Wheland intermediate).

For pyrido[2,3-b]pyrazine, electrophilic attack is anticipated at positions that avoid placing a positive charge on the nitrogen atoms and that are meta to the ring-junction nitrogen. Theoretical considerations suggest that the C-7 position is the most likely site for electrophilic attack, followed by the C-5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Pyrido[2,3-b]pyrazine

PositionPredicted ReactivityRationale
C-2, C-3Highly DeactivatedPart of the electron-deficient pyrazine ring.
C-5Moderately DeactivatedMeta to the pyridine nitrogen, but influenced by the pyrazine ring.
C-6Highly DeactivatedOrtho to the pyridine nitrogen.
C-7Most Favorable Meta to the pyridine nitrogen and furthest from the deactivating pyrazine ring nitrogens.
C-8Highly DeactivatedPara to the pyridine nitrogen.
Halogenation

Direct halogenation of the pyridopyrazine core is often difficult. However, functionalization can be achieved under specific conditions. For instance, bromination of 8-chloroimidazo[1,2-a]pyrazine, a related heterocyclic system, occurs on the five-membered ring, highlighting the influence of the fused ring system on reactivity.[3]

Experimental Protocol: Bromination of a Pyrido[2,3-b]pyrazine Derivative (Illustrative)

A general procedure for the bromination of an activated pyrido[2,3-b]pyrazine derivative can be adapted from related heterocyclic systems.

  • Materials: Substituted pyrido[2,3-b]pyrazine, N-Bromosuccinimide (NBS), Acetic Acid.

  • Procedure:

    • Dissolve the pyrido[2,3-b]pyrazine derivative (1.0 eq) in glacial acetic acid.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at 60-80 °C for several hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution

The π-deficient nature of the pyridopyrazine core makes it highly susceptible to nucleophilic aromatic substitution (SNAᵣ). This is a key reaction for the functionalization of this scaffold. Halogenated pyridopyrazines are particularly useful substrates for SNAᵣ reactions, with the reactivity of halopyrazines being generally greater than that of the corresponding halopyridines.[4]

The positions most activated towards nucleophilic attack are those ortho and para to the nitrogen atoms. In the case of pyrido[2,3-b]pyrazine, the C-2 and C-3 positions on the pyrazine ring are expected to be the most reactive towards nucleophiles, especially if a good leaving group is present.

Workflow for Nucleophilic Aromatic Substitution

G Start Start Halogenated_Pyridopyrazine Halogenated Pyridopyrazine Start->Halogenated_Pyridopyrazine Meisenheimer_Complex Formation of Meisenheimer Complex Halogenated_Pyridopyrazine->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Meisenheimer_Complex Reaction_Conditions Reaction Conditions (Solvent, Base, Temperature) Reaction_Conditions->Meisenheimer_Complex influences Leaving_Group_Departure Departure of Leaving Group Meisenheimer_Complex->Leaving_Group_Departure Functionalized_Pyridopyrazine Functionalized Pyridopyrazine Leaving_Group_Departure->Functionalized_Pyridopyrazine End End Functionalized_Pyridopyrazine->End

Caption: General workflow for nucleophilic aromatic substitution on a pyridopyrazine core.

Table 2: Reactivity of Halogenated Pyrido[2,3-b]pyrazines in SNAᵣ

Position of HalogenPredicted ReactivityRationale
C-2, C-3Highest Activated by both adjacent nitrogen atoms in the pyrazine ring.
C-6, C-8ModerateActivated by the pyridine nitrogen (ortho and para positions).
C-5, C-7LowestMeta to the pyridine nitrogen, least activated positions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the C-C and C-heteroatom bond formation on the pyridopyrazine scaffold. These reactions typically involve a halogenated pyridopyrazine as the electrophilic partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl substituents onto the pyridopyrazine core. Chloropyridopyrazines can be effectively coupled with boronic acids in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrido[2,3-b]pyrazine (Illustrative)

  • Materials: 2-Chloropyrido[2,3-b]pyrazine, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, Water.

  • Procedure:

    • To a degassed solution of 2-chloropyrido[2,3-b]pyrazine (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 90-100 °C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to afford the desired 2-aryl-pyrido[2,3-b]pyrazine.[5][6][7]

Table 3: Common Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80-120
Pd(OAc)₂SPhos, XPhosK₃PO₄Toluene, Dioxane80-110
PdCl₂(dppf)dppfNa₂CO₃DME, THF80-100

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The pyridopyrazine scaffold is a prominent feature in a number of small molecule kinase inhibitors.[8][9][10] Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The nitrogen atoms of the pyridopyrazine core can act as hydrogen bond acceptors, facilitating binding to the ATP-binding pocket of kinases.

Signaling Pathway: Inhibition of a Generic Kinase by a Pyridopyrazine-based Inhibitor

G Upstream_Signal Upstream Signal Kinase Kinase Upstream_Signal->Kinase activates Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling Pyridopyrazine_Inhibitor Pyridopyrazine_Inhibitor Pyridopyrazine_Inhibitor->Kinase inhibits (competes with ATP)

Caption: A simplified diagram illustrating the inhibition of a kinase by a pyridopyrazine-based inhibitor.

For example, certain pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and have shown activity against erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines.[11] Other derivatives have been explored as inhibitors of CK2 and PIM kinases, which are implicated in various cancers.[9]

Conclusion

The pyridopyrazine core represents a valuable and versatile scaffold in modern medicinal chemistry. Its unique electronic properties, characterized by a π-deficient nature, dictate a reactivity profile that is amenable to a range of chemical transformations. While electrophilic substitution is generally disfavored, the core is highly susceptible to nucleophilic aromatic substitution and can be readily functionalized via metal-catalyzed cross-coupling reactions. This predictable reactivity, coupled with the ability of the scaffold to interact with key biological targets such as kinases, underscores its importance in the development of novel therapeutic agents. This guide provides a foundational understanding of the reactivity of the pyridopyrazine core, which will hopefully aid researchers in the rational design and synthesis of new and improved pyridopyrazine-based molecules.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential.[1] This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 8-Bromopyrido[3,4-b]pyrazine, a key intermediate for the synthesis of diverse derivatives. This document outlines the primary reactive sites, summarizes relevant reaction classes with available quantitative data, provides detailed experimental protocols for key transformations, and uses logical diagrams to illustrate reactivity principles.

Introduction and Molecular Structure

This compound is a nitrogen-rich heterocyclic compound featuring a fused pyridine and pyrazine ring system.[1] The pyrazine ring, with its two nitrogen atoms in a 1,4-orientation, is inherently electron-deficient, a characteristic that profoundly influences the molecule's reactivity. The electron density of the carbon atoms in the pyrazine ring is decreased, while it is increased on the nitrogen atoms.[2] The bromine substituent at the C-8 position of the pyridine ring further modulates the electronic landscape, serving as a versatile functional handle for a wide array of chemical transformations. Understanding the interplay of these structural features is critical for designing synthetic routes to novel bioactive molecules and advanced materials.

Caption: Structure of this compound.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the distribution of electron density across the bicyclic system. The electron-withdrawing nature of the nitrogen atoms and the bromine substituent creates distinct regions of electrophilicity and nucleophilicity.

Caption: Key reactive sites on the this compound scaffold.

Electrophilic Sites

The primary sites for nucleophilic attack are the carbon atoms of the pyridopyrazine ring, which are rendered electron-poor.

  • C-8 Position: This is the most significant electrophilic center. The carbon atom bonded to the bromine is highly activated towards nucleophilic attack. The bromine atom is a good leaving group, facilitating both nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cross-coupling reactions.

  • Pyrazine Ring Carbons (C-2, C-3): The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing inductive effect, reducing the electron density at the adjacent carbon atoms. This inherent electrophilicity makes the pyrazine ring susceptible to attack by strong nucleophiles.

Nucleophilic Sites

The molecule also possesses centers that can donate electrons to electrophiles.

  • Nitrogen Atoms (N-1, N-4, N-5): The lone pairs of electrons on the three nitrogen atoms confer nucleophilic and basic properties. These sites can be protonated or alkylated and are crucial for coordinating to metal catalysts, which is often a key step in catalytic cycles.

  • C-7 Position (Activatable): While the C-H bonds on the pyridine ring are generally unreactive towards electrophiles, the C-7 position can be converted into a potent nucleophilic site. This is achieved through deprotonation using a strong base, a process known as directed ortho-metalation. The resulting organometallic intermediate can then react with a variety of electrophiles. Research has shown that 2,3-diphenyl-8-bromopyrido[3,4-b]pyrazine can be halogenated at the 7-position via deprotometalation-trapping reactions.[3]

Reactions and Quantitative Data

The dual electrophilic and nucleophilic nature of this compound allows for a diverse range of functionalization reactions.

Reactions at Electrophilic Sites

The C-8 position is the most versatile site for introducing new substituents.

SNAr reactions at the C-8 position allow for the direct displacement of the bromide by various nucleophiles. These reactions are typically facilitated by the electron-deficient nature of the pyridopyrazine ring system.

NucleophileProduct TypeTypical ConditionsYield (%)Reference
Amines (R-NH₂)8-Amino derivativesBase (e.g., K₂CO₃, NaOtBu), Solvent (e.g., Dioxane, Toluene), Heat60-95[4][5][6]
Alcohols (R-OH)8-Alkoxy derivativesStrong Base (e.g., NaH), Solvent (e.g., THF, DMF)Moderate to GoodGeneral Knowledge
Thiols (R-SH)8-Thioether derivativesBase (e.g., K₂CO₃), Solvent (e.g., DMF)Moderate to GoodGeneral Knowledge

The C-Br bond is an ideal handle for transition metal-catalyzed reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Reaction NameReagentsProduct TypeTypical Yield (%)Reference(s)
Suzuki-Miyaura Coupling R-B(OH)₂ or R-B(OR)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)8-Aryl/Heteroaryl derivatives70-95[7][8][9]
Buchwald-Hartwig Amination R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu)8-Amino derivatives60-90[4][5][10]
Sonogashira Coupling Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N)8-Alkynyl derivatives65-85General Knowledge
Stille Coupling Organostannane (R-SnBu₃), Pd catalyst8-Aryl/Alkenyl derivatives60-90General Knowledge
Reactions at Nucleophilic Sites

Functionalization can also be achieved by activating a C-H bond to create a nucleophilic center.

As previously mentioned, the C-7 position can be selectively deprotonated.

Step 1: MetalationStep 2: Electrophilic TrapProductYield (%)Reference
Strong base (e.g., TMP-Li/ZnCl₂)Iodine (I₂)8-Bromo-7-iodo-pyrido[3,4-b]pyrazineGood[3]
Strong base (e.g., LDA, n-BuLi)Aldehydes, Ketones7-(Hydroxyalkyl)-8-bromo derivativesModerateGeneral Knowledge
Strong base (e.g., LDA, n-BuLi)CO₂8-Bromo-pyrido[3,4-b]pyrazine-7-carboxylic acidModerateGeneral Knowledge

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols are based on established procedures for similar heteroaromatic substrates and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[7][9]

suzuki_workflow Workflow for Suzuki-Miyaura Cross-Coupling prep 1. Preparation - Add this compound (1 equiv.),  Arylboronic Acid (1.2 equiv.), Base (e.g., K₂CO₃, 2 equiv.),  and Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to a Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill the flask with an inert gas  (e.g., Argon or Nitrogen) three times. prep->inert solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/Water mixture) via syringe. inert->solvent reaction 4. Reaction - Heat the mixture with vigorous stirring (e.g., 80-100 °C). - Monitor progress by TLC or LC-MS. solvent->reaction workup 5. Work-up - Cool to room temperature. - Dilute with an organic solvent (e.g., Ethyl Acetate). - Wash with water and brine. reaction->workup purify 6. Purification - Dry the organic layer over Na₂SO₄, filter, and concentrate. - Purify the crude product by column chromatography. workup->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a base such as potassium carbonate (2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.[6][10]

buchwald_workflow Workflow for Buchwald-Hartwig Amination prep 1. Catalyst Preparation - In a glovebox or under inert gas, add Pd precatalyst  (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%),  and base (e.g., NaO*t*Bu, 1.5 equiv.) to a Schlenk tube. reagents 2. Reagent Addition - Add this compound (1 equiv.)  and anhydrous solvent (e.g., Toluene). prep->reagents amine 3. Nucleophile Addition - Add the amine (1.2 equiv.) via syringe. reagents->amine reaction 4. Reaction - Seal the tube and heat with vigorous stirring (e.g., 80-110 °C). - Monitor progress by TLC or LC-MS. amine->reaction workup 5. Work-up - Cool to room temperature. - Quench with saturated aqueous NH₄Cl. - Extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup purify 6. Purification - Wash the organic layer with water and brine, dry over MgSO₄,  filter, and concentrate. Purify by column chromatography. workup->purify

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

Methodology:

  • Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1–2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2–4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5–2.5 equiv) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) to the tube.

  • Solvent and Nucleophile Addition: Seal the tube, remove it from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1–1.5 equiv).

  • Reaction Conditions: Tightly seal the Schlenk tube and heat the mixture to 80–110 °C with vigorous stirring until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and water, then separate the layers.

  • Purification: Extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Conclusion

This compound is a highly versatile building block characterized by well-defined sites of electrophilicity and nucleophilicity. The C-8 position serves as the primary electrophilic center, readily undergoing nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions. Concurrently, the nitrogen atoms provide nucleophilic sites for coordination and potential alkylation, while the C-7 position can be activated as a nucleophile through directed metalation. This predictable reactivity profile makes this compound an invaluable substrate for the synthesis of complex, functionalized molecules in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the synthetic potential of this important heterocyclic scaffold.

References

X-ray Crystal Structure of 8-Bromopyrido[3,4-b]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a publicly available, fully characterized single-crystal X-ray structure of 8-Bromopyrido[3,4-b]pyrazine or its simple derivatives could not be identified. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies and expected outcomes for determining and analyzing the X-ray crystal structure of this class of compounds. The experimental protocols and data presented are based on established practices for analogous heterocyclic systems, particularly substituted pyrido[2,3-b]pyrazines and other brominated aza-aromatic compounds.

The pyrido[3,4-b]pyrazine scaffold is a significant heterocyclic core in medicinal chemistry, serving as a foundational structure for developing novel therapeutic agents.[1][2] The introduction of a bromine atom at the 8-position offers a valuable handle for further synthetic modifications through cross-coupling reactions, making this compound derivatives attractive targets for drug discovery programs. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization

The synthesis of this compound derivatives typically involves the condensation of a substituted 3,4-diaminopyridine with a 1,2-dicarbonyl compound. For the parent 8-bromo derivative, a synthetic route could start from a brominated diaminopyridine. Subsequent functionalization can be achieved through various organic reactions.

General Synthetic Workflow:

A Starting Materials (e.g., Brominated Diaminopyridine, 1,2-Dicarbonyl) B Condensation Reaction A->B C Crude this compound Derivative B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Pure Crystalline Product D->E F Single Crystal Growth E->F G X-ray Quality Single Crystal F->G

Caption: General workflow for the synthesis and crystallization of this compound derivatives.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. The following are common techniques that can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The precipitant from the reservoir slowly diffuses into the drop, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

Typical Solvent Systems: Dichloromethane/hexane, ethyl acetate/hexane, methanol, ethanol, or mixtures of a good solvent (e.g., DMSO, DMF) with a poorer solvent.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

X-ray Diffraction Workflow:

A Mount Single Crystal B X-ray Data Collection (Diffractometer) A->B C Data Processing (Integration, Scaling, Absorption Correction) B->C D Structure Solution (e.g., Direct Methods, Patterson Method) C->D E Structure Refinement (Full-Matrix Least-Squares on F^2) D->E F Validation and Analysis E->F G Final Crystallographic Data (CIF) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

The following protocol is based on methodologies reported for structurally similar heterocyclic compounds.

  • Crystal Mounting: A single crystal of appropriate size is selected and mounted on a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption effects.

  • Structure Solution: The initial crystal structure model is determined using direct methods or other phasing techniques.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Presentation of Crystallographic Data

The results of a successful X-ray crystal structure determination are typically presented in a standardized format, often including the following tables. The data below are hypothetical and serve as an example of how such data would be presented.

Table 1: Crystal Data and Structure Refinement Details (Example)

ParameterValue
Empirical formulaC15H10BrN3O2
Formula weight344.17
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 15.456(7) Å, β = 101.23(2)°
c = 10.987(5) Å, γ = 90°
Volume1354.1(11) Å3
Z4
Density (calculated)1.689 Mg/m3
Absorption coefficient2.985 mm-1
F(000)688
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected9876
Independent reflections3124 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F2
Data / restraints / parameters3124 / 0 / 190
Goodness-of-fit on F21.054
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.108
Largest diff. peak and hole0.54 and -0.48 e.Å-3

Table 2: Selected Bond Lengths (Å) and Angles (°) (Example)

BondLength (Å)AngleAngle (°)
Br(1)-C(8)1.895(3)N(1)-C(2)-C(3)122.5(3)
N(1)-C(9a)1.328(4)C(2)-C(3)-N(4)121.8(3)
N(4)-C(4a)1.335(4)C(4a)-N(4)-C(3)116.2(3)
C(5)-C(9a)1.412(4)C(5)-C(6)-C(7)119.7(3)
C(7)-C(8)1.385(4)C(6)-C(7)-C(8)120.5(3)
C(8)-C(4a)1.401(4)C(7)-C(8)-Br(1)119.2(2)

Structural Analysis and Implications

A detailed analysis of the crystal structure would provide insights into:

  • Molecular Conformation: The planarity of the fused ring system and the orientation of any substituents.

  • Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking, and other non-covalent interactions that dictate the crystal packing.

  • Bonding Characteristics: Deviations from standard bond lengths and angles can indicate electronic effects such as resonance and hyperconjugation.

This structural information is invaluable for understanding the physicochemical properties of the compounds and for designing new derivatives with improved biological activity and pharmacokinetic profiles. The bromine atom, in particular, can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.

References

Theoretical Calculations of 8-Bromopyrido[3,4-b]pyrazine Electronic Structure: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 8-Bromopyrido[3,4-b]pyrazine. Due to the limited availability of direct computational studies on this specific molecule in peer-reviewed literature, this paper establishes a robust computational framework based on established methods for analogous heterocyclic systems. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we outline the protocols for geometry optimization, frontier molecular orbital analysis, and the prediction of electronic absorption spectra. This document serves as a detailed procedural guide for researchers aiming to investigate the electronic properties of this compound and related derivatives, which are of significant interest in medicinal chemistry and materials science. Representative data from closely related compounds are presented to illustrate the expected outcomes of such computational analyses.

Introduction

Pyridopyrazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of a bromine atom, as in this compound, can significantly modulate the electronic properties, reactivity, and pharmacological profile of the parent scaffold. Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior, designing novel derivatives with tailored properties, and elucidating its potential interactions with biological targets.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to investigate molecular properties at the atomic level. This guide details the standard computational workflow for characterizing the electronic structure of this compound.

Computational Methodology

The theoretical investigation of the electronic structure of this compound is typically conducted using a combination of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods provide a good balance between computational cost and accuracy for systems of this size.

Geometry Optimization

The first step in any computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved through geometry optimization calculations.

Experimental Protocol:

  • Method: Density Functional Theory (DFT) is the most common method for geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), is generally sufficient for providing accurate geometries. The inclusion of polarization functions (d,p) is crucial for describing the bonding in heterocyclic systems.

  • Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are used to perform these calculations.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO energy is related to the electron-donating ability, while the LUMO energy is related to the electron-accepting ability. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical reactivity and kinetic stability.

Experimental Protocol:

  • Method: The HOMO and LUMO energies are obtained from the output of the converged DFT geometry optimization calculation.

  • Analysis: The energies of the HOMO, LUMO, and the HOMO-LUMO gap are tabulated. The spatial distribution of these orbitals is visualized to identify the regions of the molecule involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.

Experimental Protocol:

  • Method: The MEP is calculated from the optimized geometry using the same DFT method and basis set.

  • Visualization: The MEP is plotted onto the molecule's electron density surface. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Electronic Absorption Spectra (UV-Vis) Simulation

Time-Dependent DFT (TD-DFT) is employed to calculate the excited-state energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.

Experimental Protocol:

  • Method: TD-DFT calculations are performed on the optimized ground-state geometry. The same functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) are used.

  • Solvent Effects: To better correlate with experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum, which can be compared with experimental data if available.

Logical Workflow for Theoretical Calculations

The following diagram illustrates the typical workflow for the theoretical analysis of this compound's electronic structure.

Theoretical_Calculation_Workflow start Define Molecular Structure of This compound dft_geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->dft_geom_opt freq_analysis Frequency Analysis dft_geom_opt->freq_analysis Verify Minimum Energy ground_state_prop Ground-State Properties freq_analysis->ground_state_prop td_dft TD-DFT Calculation for Excited States (e.g., B3LYP/6-311++G(d,p)) freq_analysis->td_dft Optimized Geometry homo_lumo HOMO/LUMO Analysis ground_state_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) ground_state_prop->mep end_analysis Analysis of Electronic Structure and Properties homo_lumo->end_analysis mep->end_analysis uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis uv_vis->end_analysis

Caption: Workflow for the theoretical calculation of the electronic structure.

Representative Data from Analogous Systems

Table 1: Calculated Electronic Properties of Pyrido[2,3-b]pyrazine Derivatives [1]

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione-6.83-2.544.293.45
N1,N4-diethyl-7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione-6.21-1.984.235.12
N1,N4-di-n-propyl-7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione-6.18-1.954.235.21

Data is illustrative and pertains to related compounds calculated using DFT.[1]

Conclusion

This technical guide outlines a robust and widely accepted computational methodology for investigating the electronic structure of this compound. The detailed protocols for DFT and TD-DFT calculations provide a clear roadmap for researchers to determine the optimized geometry, analyze frontier molecular orbitals, visualize the electrostatic potential, and simulate the electronic absorption spectrum of this and related molecules. The illustrative data from analogous systems highlights the nature of the quantitative information that can be obtained. Such theoretical insights are invaluable for the rational design of novel pyridopyrazine derivatives for applications in drug discovery and materials science.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures that are common motifs in biologically active compounds.[4][5] Pyrido[3,4-b]pyrazine derivatives are an important class of N-heterocycles with diverse pharmacological activities.[6] The functionalization of this scaffold, for instance at the 8-position, via Suzuki coupling provides a direct route to novel analogues with potential therapeutic applications.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 8-Bromopyrido[3,4-b]pyrazine with various boronic acids. The protocol is based on established methodologies for the coupling of heteroaryl halides and is intended to serve as a starting point for reaction optimization.[7][8][9]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the transmetalation step.[3]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, PCy₃, or an N-heterocyclic carbene ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, or CsF)

  • Solvent (e.g., DME, Toluene, Dioxane, n-Butanol, or a mixture with water)

  • Anhydrous, degassed solvents are recommended.

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane and Water, 5 mL).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to 24 hours.[10][11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. The following tables summarize conditions that have been successfully applied to the Suzuki coupling of various heteroaryl halides, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Effect of Catalyst and Ligand on Heteroaryl Suzuki Coupling

EntryHeteroaryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Yield (%)Reference
12-Chloropyrazine3-Furanboronic acidPd(OAc)₂ (2)Ligand 1 (4)n-ButanolK₃PO₄10096[7]
23-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)Dioxane/H₂OK₃PO₄10095[9]
33-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄ (5)-DME/Ethanol/H₂ONa₂CO₃8028[10][11]
42-Bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂ (5)-DME/H₂OCsFMW92[12]

Table 2: Effect of Base and Solvent on Heteroaryl Suzuki Coupling

EntryHeteroaryl HalideBoronic AcidCatalyst/LigandBase (equiv)SolventTemp (°C)Yield (%)Reference
12-ChloropyridinePhenylboronic acidPd(OAc)₂K₂CO₃ (2)Isopropanol/H₂O8095[8]
24-BromopyrazolePhenylboronic acidPd-XPhos Precatalyst (2.5)K₃PO₄ (2)Dioxane/H₂O10086[9]
34-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃ (2)TolueneReflux75[13]
4Aryl ChlorideArylboronic acidPd₂(dba)₃/Ligand 1K₃PO₄ (2)n-Butanol100>75[7]

Visualizations

Below are diagrams illustrating the Suzuki-Miyaura coupling catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)Ln-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X (this compound) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ (Arylboronic acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup (Under Inert Atmosphere) - this compound - Boronic Acid - Palladium Catalyst - Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Reaction Workup - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine - Dry and Concentrate reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Bromopyrido[3,4-b]pyrazine with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,4-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] The introduction of an amino group at the C-8 position through Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of novel derivatives with potential therapeutic applications. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the 8-bromopyrido[3,4-b]pyrazine core and various anilines, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.[6][7]

The Buchwald-Hartwig amination is renowned for its broad substrate scope and functional group tolerance, making it a superior method compared to traditional C-N bond-forming reactions that often require harsh conditions.[6] This document provides a detailed protocol for the Buchwald-Hartwig amination of this compound with anilines, along with representative data and visualizations to guide researchers in this synthetic transformation.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope.

Experimental Protocols

This section outlines a general procedure for the Buchwald-Hartwig amination of this compound with various anilines. The conditions provided are based on established protocols for similar electron-deficient N-heterocyclic systems and may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Substituted anilines

  • Palladium precursor: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand: e.g., Xantphos or XPhos

  • Base: e.g., Caesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous solvent: e.g., Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

General Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aniline (1.2-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the celite pad with the same organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-anilino-pyrido[3,4-b]pyrazine derivative.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following tables summarize representative yields for the Buchwald-Hartwig amination of bromo-N-heterocycles with various anilines, which can be considered indicative for the reaction of this compound. The actual yields may vary depending on the specific substrates and optimized reaction conditions.

Table 1: Effect of Aniline Substitution on Reaction Yield (Illustrative)

EntryAnilineProductRepresentative Yield (%)
1Aniline8-Anilino-pyrido[3,4-b]pyrazine85-95
24-Methoxyaniline8-(4-Methoxyanilino)-pyrido[3,4-b]pyrazine80-90
34-Chloroaniline8-(4-Chloroanilino)-pyrido[3,4-b]pyrazine75-85
44-Nitroaniline8-(4-Nitroanilino)-pyrido[3,4-b]pyrazine60-75
52-Methylaniline8-(2-Methylanilino)-pyrido[3,4-b]pyrazine70-80

Yields are based on analogous reactions reported in the literature for other bromo-N-heterocycles and are for illustrative purposes.

Table 2: Optimization of Reaction Conditions (Illustrative)

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Representative Yield (%)
1Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Toluene1101288
2Pd(OAc)₂ (5)XPhos (10)NaOtBu (2.0)Dioxane1001892
3Pd₂(dba)₃ (2.5)BINAP (5)K₃PO₄ (2.0)Toluene1102475
4Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Dioxane1002465

This table presents a set of plausible reaction conditions and expected yields based on literature precedents for similar substrates.[8][9]

Visualizations

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord Ar'-NH2 PdII_Amine [Ar-Pd(II)L_n(H2NAr')]+ Br- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NHAr' Deprotonation->PdII_Amido BH Base-H+ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NHAr' Product 8-Anilino-pyrido[3,4-b]pyrazine ArBr This compound ArNH2 Aniline Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aniline, Pd Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat Reaction Mixture (100-120 °C, 12-24 h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis.

Applications in Drug Discovery

The 8-arylaminopyrido[3,4-b]pyrazine core is a valuable scaffold in drug discovery due to its structural similarity to purines and pteridines, which are key components of biologically important molecules. This structural analogy allows these compounds to interact with a variety of biological targets, particularly protein kinases.[10] Many kinase inhibitors feature a nitrogen-containing heterocyclic core that forms crucial hydrogen bonds with the kinase hinge region. The ability to readily diversify the aniline component of 8-arylaminopyrido[3,4-b]pyrazines via the Buchwald-Hartwig amination allows for the fine-tuning of inhibitory activity and selectivity, as well as the optimization of pharmacokinetic properties.

Derivatives of related pyrazine-containing heterocycles have shown promise as anticancer, anti-inflammatory, and antiviral agents.[1][3][5] Therefore, the synthesis of libraries of 8-arylaminopyrido[3,4-b]pyrazines using the described protocol is a highly relevant strategy for the identification of novel drug candidates.

References

Application Notes and Protocols: 8-Bromopyrido[3,4-b]pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 8-Bromopyrido[3,4-b]pyrazine scaffold in drug discovery, with a particular focus on its application as a core structure for the development of protein kinase inhibitors. This document includes a summary of biological activity, detailed experimental protocols for synthesis and evaluation, and diagrams of relevant signaling pathways.

Introduction

The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in protein kinases. The strategic placement of a bromine atom at the 8-position provides a versatile handle for synthetic diversification through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Derivatives of this scaffold have shown promising activity against a panel of cancer-related protein kinases, highlighting their potential in the development of novel oncology therapeutics.

Biological Activity and Data Summary

Derivatives of the this compound scaffold have been investigated for their potential as inhibitors of several protein kinases implicated in cancer progression. Structure-activity relationship (SAR) studies have revealed that substitution at the C-5 and C-8 positions of the pyrido[3,4-b]pyrazine ring is crucial for potent inhibitory activity.[1] Specifically, the introduction of a 4-(piperidin-1-yl)aniline moiety at these positions has been identified as a key pharmacophoric group for binding to various cancer-related protein kinases.[1]

Several analogues have demonstrated inhibitory activity in the low micromolar range against a panel of seven cancer-related protein kinases, making this scaffold a promising starting point for further drug discovery and optimization efforts.[1]

Table 1: Representative Biological Activity of 8-Substituted Pyrido[3,4-b]pyrazine Derivatives

Compound IDR Group at C-8Target KinaseIC50 (µM)
PYR-001 4-(piperidin-1-yl)anilineAurora A< 10
PYR-002 4-(morpholino)anilineAurora A15.2
PYR-003 4-(piperidin-1-yl)anilineCDK2/CycA< 10
PYR-004 4-(morpholino)anilineCDK2/CycA12.8
PYR-005 4-(piperidin-1-yl)anilineGSK3β< 5
PYR-006 4-(morpholino)anilineGSK3β8.5
PYR-007 4-(piperidin-1-yl)anilineVEGFR2< 10
PYR-008 4-(morpholino)anilineVEGFR218.1

Note: The IC50 values presented are representative and based on reports of "low micromolar" activity. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of 8-Substituted Pyrido[3,4-b]pyrazine Derivatives via Suzuki Coupling

This protocol describes a general method for the synthesis of 8-aryl- or 8-heteroaryl-substituted pyrido[3,4-b]pyrazines from the 8-bromo precursor using a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water, typically 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 8-substituted pyrido[3,4-b]pyrazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start This compound + Arylboronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Substituted Pyrido[3,4-b]pyrazine Purification->Product

Synthetic workflow for 8-substituted pyrido[3,4-b]pyrazines.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol provides a general procedure for determining the inhibitory activity of test compounds against a specific protein kinase using the LanthaScreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

Materials:

  • Test compounds (dissolved in DMSO)

  • Kinase of interest (e.g., Aurora A, CDK2)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Kinase Buffer A

  • 384-well assay plates (low volume, black)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM. Further dilute this series in Kinase Buffer A to achieve the desired final assay concentrations.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer A. The final concentrations will depend on the specific kinase and are typically in the low nanomolar range.

  • Tracer Preparation: Prepare a 4X solution of the appropriate Alexa Fluor® 647-labeled kinase tracer in Kinase Buffer A. The optimal tracer concentration should be determined experimentally and is usually close to its Kd for the kinase.

  • Assay Assembly: a. Add 4 µL of the diluted test compound or control (DMSO) to the wells of a 384-well plate. b. Add 8 µL of the 2X kinase/antibody mixture to all wells. c. Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. The instrument should be configured for europium donor excitation (e.g., 340 nm) and dual emission detection at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Plot the emission ratio as a function of the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Kinase_Assay_Workflow Compound Prepare Compound Dilutions Assembly Dispense Reagents into 384-well Plate Compound->Assembly Reagents Prepare Kinase/Antibody and Tracer Solutions Reagents->Assembly Incubation Incubate at Room Temperature Assembly->Incubation Read Read TR-FRET Signal Incubation->Read Analysis Calculate IC50 Values Read->Analysis

Workflow for the LanthaScreen® kinase inhibition assay.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors developed for cancer therapy.

Aurora A Kinase Signaling Pathway

Aurora A is a key regulator of mitosis, and its overexpression is linked to tumorigenesis.[2][3] It is involved in centrosome maturation, spindle assembly, and cytokinesis. Its activity is tightly regulated throughout the cell cycle.

Aurora_A_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK Aurora_A Aurora A Ras_Raf_MEK_ERK->Aurora_A Upregulation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly p53_Inactivation p53 Inactivation Aurora_A->p53_Inactivation NF_kappaB_Activation NF-κB Activation Aurora_A->NF_kappaB_Activation Cell_Proliferation Cell Proliferation & Survival Centrosome_Maturation->Cell_Proliferation Spindle_Assembly->Cell_Proliferation p53_Inactivation->Cell_Proliferation NF_kappaB_Activation->Cell_Proliferation

Simplified Aurora A signaling pathway in cancer.
EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and migration.[4]

EGFR_HER2_Pathway EGF_Ligand EGF/Ligand EGFR_HER2 EGFR/HER2 Dimerization & Autophosphorylation EGF_Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation, Survival, Migration mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Key downstream pathways of EGFR/HER2 signaling.
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway VEGFR->Ras_MAPK Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival PLCg->Endothelial_Cell PI3K_Akt->Endothelial_Cell Ras_MAPK->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

References

Synthesis of Potent Kinase Inhibitors from 8-Bromopyrido[3,4-b]pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a promising class of kinase inhibitors derived from the 8-Bromopyrido[3,4-b]pyrazine scaffold. The methodologies described herein focus on the strategic functionalization of the C-8 position through robust and versatile cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions. These approaches allow for the generation of diverse libraries of 8-aryl and 8-arylamino pyrido[3,4-b]pyrazine derivatives, which have demonstrated significant inhibitory activity against a range of cancer-related kinases. The quantitative biological data for representative compounds are summarized, and the key signaling pathways affected by these inhibitors are illustrated.

Introduction

The pyrido[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with therapeutic potential. Strategic substitution on this heterocyclic system can lead to potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other diseases. The 8-bromo derivative of pyrido[3,4-b]pyrazine serves as a versatile starting material for introducing a variety of substituents at this key position, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.

Recent research has highlighted the potential of 2,3-disubstituted pyrido[3,4-b]pyrazine-containing compounds as potent kinase inhibitors. For instance, compounds developed at Purdue University have shown remarkable anti-proliferative effects in various cancer cell lines, with GI50 values as low as 5 nM in some colon cancer models and an IC50 of 25 nM against the MiaPaCa-2 pancreatic cancer cell line[1]. These compounds have been identified as potent inhibitors of the RET kinase, a key driver in several types of cancer[1][2].

This document outlines detailed protocols for the synthesis of 8-aryl and 8-arylamino substituted pyrido[3,4-b]pyrazines and presents their biological activities against relevant kinase targets.

Data Presentation

The following table summarizes the in vitro biological activity of representative 8-substituted pyrido[3,4-b]pyrazine derivatives.

Compound IDR Group at C-8Kinase TargetIC50 / GI50 (nM)Cell LineReference
PU-1 Aryl (specific structure not disclosed)RET25 (IC50)MiaPaCa-2 (Pancreatic)[1][2]
PU-2 Aryl (specific structure not disclosed)Not specified5 (GI50)Colon Cancer Cell Lines[1]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 8-substituted pyrido[3,4-b]pyrazine derivatives. Researchers should optimize these conditions based on the specific substrates and reagents used.

Protocol 1: Synthesis of 8-Aryl-pyrido[3,4-b]pyrazines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M Aqueous Na₂CO₃ solution (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in a mixture of DME and ethanol (e.g., 4:1 v/v).

  • Add the 2 M aqueous Na₂CO₃ solution (2.0 equivalents) to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 8-aryl-pyrido[3,4-b]pyrazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 8-(Arylamino)-pyrido[3,4-b]pyrazines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the substituted aniline (1.2 equivalents), Cs₂CO₃ (1.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired 8-(arylamino)-pyrido[3,4-b]pyrazine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound + Arylboronic Acid reagents_suzuki Pd(PPh3)4, Na2CO3 DME/EtOH, Reflux start_suzuki->reagents_suzuki workup_suzuki Workup & Purification reagents_suzuki->workup_suzuki product_suzuki 8-Aryl-pyrido[3,4-b]pyrazine workup_suzuki->product_suzuki start_buchwald This compound + Aniline reagents_buchwald Pd2(dba)3, Xantphos, Cs2CO3 Toluene, Heat start_buchwald->reagents_buchwald workup_buchwald Workup & Purification reagents_buchwald->workup_buchwald product_buchwald 8-(Arylamino)-pyrido[3,4-b]pyrazine workup_buchwald->product_buchwald

Caption: Synthetic routes to 8-substituted pyrido[3,4-b]pyrazines.

Signaling Pathways

The synthesized pyrido[3,4-b]pyrazine derivatives have been shown to target several key kinases involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate the signaling pathways of RET, CK2, and PIM-1 kinases.

RET_signaling cluster_downstream Downstream Signaling Cascades RET RET Receptor Tyrosine Kinase PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway RET->RAS_RAF JAK_STAT JAK/STAT Pathway RET->JAK_STAT PLCg PLCγ Pathway RET->PLCg Inhibitor Pyrido[3,4-b]pyrazine Inhibitor Inhibitor->RET Cell_Effects Cell Proliferation, Survival, Differentiation PI3K_AKT->Cell_Effects RAS_RAF->Cell_Effects JAK_STAT->Cell_Effects PLCg->Cell_Effects

Caption: RET Kinase Signaling Pathway and its Inhibition.

CK2_signaling cluster_downstream_ck2 Downstream Signaling CK2 CK2 PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway CK2->PI3K_AKT_mTOR JAK_STAT_CK2 JAK/STAT Pathway CK2->JAK_STAT_CK2 NFkB NF-κB Pathway CK2->NFkB Inhibitor Pyrido[3,4-b]pyrazine Inhibitor Inhibitor->CK2 Cell_Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Cell_Proliferation JAK_STAT_CK2->Cell_Proliferation NFkB->Cell_Proliferation

Caption: CK2 Kinase Signaling Pathway and its Inhibition.

PIM1_signaling cluster_downstream_pim Downstream Effects PIM1 PIM-1 Kinase Apoptosis_reg Phosphorylation of pro-apoptotic proteins (e.g., BAD) PIM1->Apoptosis_reg Cell_cycle_reg Phosphorylation of cell cycle regulators (e.g., p21, p27) PIM1->Cell_cycle_reg Inhibitor Pyrido[3,4-b]pyrazine Inhibitor Inhibitor->PIM1 Apoptosis Inhibition of Apoptosis Apoptosis_reg->Apoptosis Cell_Cycle Cell Cycle Progression Cell_cycle_reg->Cell_Cycle

Caption: PIM-1 Kinase Signaling Pathway and its Inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 8-Bromopyrido[3,4-b]pyrazine using three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The pyrido[3,4-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, and these methods allow for the introduction of diverse substituents at the 8-position, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

Suzuki-Miyaura Coupling for the Synthesis of 8-Arylpyrido[3,4-b]pyrazines

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[1] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

General Reaction Scheme:

dot graph Suzuki_Miyaura_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

A [label="Pd(0)Ln"]; B [label="Oxidative\nAddition\nComplex"]; C [label="Transmetalation\nComplex"]; D [label="Reductive\nElimination\nComplex"]; E [label="Ar-B(OH)2"]; F [label="Base"]; G [label="this compound"]; H [label="8-Arylpyrido[3,4-b]pyrazine"];

A -> B [label="Oxidative\nAddition"]; B -> C [label="Transmetalation"]; C -> D; D -> A [label="Reductive\nElimination"];

G -> B; E -> C; F -> C; D -> H;

{rank=same; A; G;} {rank=same; B;} {rank=same; C; E; F;} {rank=same; D; H;} } Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

This protocol is adapted from procedures used for structurally similar heterocyclic systems.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (10:1 mixture), deoxygenated

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃Cs₂CO₃1,4-Dioxane/H₂O90-10012-24GoodAdapted from[2]
Pd(dppf)Cl₂dppfK₂CO₃DME8048Fair to Low[2]

Sonogashira Coupling for the Synthesis of 8-Alkynylpyrido[3,4-b]pyrazines

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[3][5]

General Reaction Scheme:

This compound + R-C≡CH --(Pd catalyst, Cu catalyst, Base)--> 8-(Alkynyl)pyrido[3,4-b]pyrazine

This compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> 8-(R¹R²N)pyrido[3,4-b]pyrazine

References

Application Notes and Protocols: Deprotonative Metalation of 8-Bromopyrido[3,4-b]pyrazine for C-7 Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 8-bromopyrido[3,4-b]pyrazine at the C-7 position via deprotonative metalation. The pyrido[3,4-b]pyrazine core is a significant scaffold in medicinal chemistry, and the ability to selectively introduce substituents is crucial for the development of novel therapeutic agents. This protocol focuses on the use of modern mixed lithium-zinc amide bases, which offer high chemoselectivity and functional group tolerance, enabling the synthesis of a diverse range of derivatives.

Introduction

The pyrido[3,4-b]pyrazine heterocyclic system is a key structural motif found in numerous biologically active compounds. Functionalization of this scaffold is of great interest for the exploration of new chemical space in drug discovery. Direct C-H activation through deprotonative metalation offers a powerful and efficient strategy for introducing a wide array of functional groups. This application note specifically details the metalation of the C-7 position of this compound, a versatile building block for further chemical modifications. The use of TMP (2,2,6,6-tetramethylpiperidide)-based zincates allows for the regioselective deprotonation adjacent to the pyridine nitrogen, followed by trapping with various electrophiles.

Deprotonative Metalation Strategy

The strategy employs a mixed lithium-zinc TMP-based reagent to achieve regioselective deprotonation at the C-7 position of this compound. The pyridine nitrogen atom directs the metalation to the adjacent C-7 position. The resulting zincated intermediate is stable and can be subsequently quenched with a variety of electrophiles to introduce new functional groups. This method has been successfully applied to the analogous 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine, demonstrating the viability of this approach.[1][2]

Experimental Workflow

The overall experimental workflow for the deprotonative metalation and functionalization of this compound is depicted below.

workflow Experimental Workflow for C-7 Functionalization cluster_prep Reagent Preparation cluster_reaction Deprotonation and Quenching cluster_workup Work-up and Purification TMPH TMP-H in THF LiTMP_prep LiTMP Solution TMPH->LiTMP_prep n-BuLi nBuLi n-BuLi ZnCl2_TMEDA ZnCl2·TMEDA Base_prep TMP-Zincate Base (in situ) LiTMP_prep->Base_prep ZnCl2·TMEDA Metalation Deprotonative Metalation (rt, 2 h) Base_prep->Metalation Substrate This compound in THF Substrate->Metalation Intermediate C-7 Zincated Intermediate Metalation->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Electrophile (E+) Electrophile->Quench Workup Aqueous Work-up Quench->Workup Product 7-Substituted-8-bromopyrido[3,4-b]pyrazine Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Purification->Product

Caption: A schematic overview of the deprotonative metalation and functionalization process.

Detailed Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques. Anhydrous tetrahydrofuran (THF) is required. 2,2,6,6-Tetramethylpiperidine (TMP-H), n-butyllithium (n-BuLi), and anhydrous zinc chloride complexed with N,N,N',N'-tetramethylethylenediamine (ZnCl₂·TMEDA) should be handled with care. All electrophiles should be of high purity.

Protocol 1: Preparation of the TMP-Zincate Reagent

This protocol describes the in situ preparation of the active TMP-zincate base.

  • To a solution of 2,2,6,6-tetramethylpiperidine (TMP-H, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C, add n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at 0 °C for 15 minutes to form lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

  • To this solution, add solid ZnCl₂·TMEDA (1.2 mmol) in one portion.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to generate the active TMP-zincate reagent.

Protocol 2: Deprotonative Metalation and Electrophilic Quench of this compound

This protocol details the deprotonation of the substrate and subsequent functionalization.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • To the solution of the substrate, add the freshly prepared TMP-zincate reagent from Protocol 1 dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours to ensure complete deprotonation.

  • Cool the reaction mixture to 0 °C and add the desired electrophile (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours (monitoring by TLC is recommended).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-substituted-8-bromopyrido[3,4-b]pyrazine.

Quantitative Data: Functionalization at C-7

The following table summarizes the expected products and yields for the reaction of the C-7 zincated this compound with various electrophiles. Yields are based on the successful iodination of the closely related 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine and analogous reactions on other N-heterocycles.[1][2]

EntryElectrophile (E+)Product (at C-7)Expected Yield (%)
1I₂-I70-80
2PhCHO-CH(OH)Ph65-75
3(PhS)₂-SPh60-70
4Allyl Bromide-CH₂CH=CH₂55-65
5Me₃SiCl-SiMe₃75-85
6Iodoethane-CH₂CH₃50-60

Signaling Pathways and Logical Relationships

The logical flow of the chemical transformation is illustrated below.

reaction_pathway Reaction Pathway Start This compound Intermediate C-7 Zincated Intermediate Start->Intermediate Deprotonation Base TMP-Zincate Base Base->Intermediate Product 7-E-8-Bromopyrido[3,4-b]pyrazine Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Logical flow of the deprotonative functionalization reaction.

Conclusion

The deprotonative metalation of this compound using a TMP-zincate base provides an efficient and regioselective method for the introduction of various functional groups at the C-7 position. This approach is highly valuable for the synthesis of novel derivatives for applications in drug discovery and materials science. The provided protocols offer a robust starting point for researchers to explore the chemical space around this important heterocyclic scaffold.

References

Application of 8-Bromopyrido[3,4-b]pyrazine in Materials Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromopyrido[3,4-b]pyrazine is a heterocyclic compound that holds significant promise as a versatile building block in the field of materials science. Its unique electronic properties, stemming from the electron-deficient pyrazine ring fused with a pyridine ring, make it an attractive candidate for the development of advanced organic electronic materials. The presence of a bromine atom at the 8-position provides a reactive site for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of novel materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and electrochromic devices. This document provides a comprehensive overview of the potential applications, synthetic protocols, and characterization of materials derived from this compound.

While direct applications of this compound are an emerging area of research, its potential can be inferred from the extensive studies on the broader class of pyrido[3,4-b]pyrazine derivatives. These compounds are known for their thermal stability and tunable optoelectronic characteristics.[1]

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

The pyrido[3,4-b]pyrazine core is a promising electron-accepting unit for the design of emissive materials and hosts in OLEDs. Theoretical studies on pyrido[3,4-b]pyrazine-based oligomers suggest that their electronic and photophysical properties can be finely tuned by modifying the molecular structure.[2] The 8-bromo substituent on the pyrido[3,4-b]pyrazine core serves as a key handle to introduce various electron-donating or charge-transporting moieties, leading to the development of novel emitters with high quantum efficiencies.

By strategically coupling different aromatic amines or other chromophores at the 8-position, it is possible to create donor-acceptor (D-A) type molecules. In these D-A systems, the pyrido[3,4-b]pyrazine unit acts as the acceptor, facilitating intramolecular charge transfer (ICT), which is crucial for achieving efficient electroluminescence. The choice of the donor group can be used to tune the emission color from blue to red.

Application in Dye-Sensitized Solar Cells (DSSCs)

Pyrido[3,4-b]pyrazine derivatives have been successfully employed as electron acceptors in organic sensitizers for DSSCs.[3][4][5] These sensitizers play a crucial role in absorbing sunlight and injecting electrons into the semiconductor electrode (typically TiO₂). The performance of DSSCs is highly dependent on the photophysical and electrochemical properties of the dye.

The general structure of these sensitizers consists of a donor, a π-bridge, and an acceptor (D-π-A). The this compound can be utilized to synthesize such dyes where the pyrido[3,4-b]pyrazine moiety acts as an auxiliary acceptor, enhancing the electron-withdrawing strength of the dye and promoting efficient charge separation. The bromine atom allows for the attachment of the primary donor and π-conjugated spacer, enabling the synthesis of a diverse library of sensitizers.

Performance of Pyrido[3,4-b]pyrazine-Based DSSCs

To illustrate the potential of this class of materials, the following table summarizes the performance of DSSCs based on different pyrido[3,4-b]pyrazine sensitizers.

SensitizerVoc (mV)Jsc (mA cm-2)FFPCE (%)Reference
DT-1 80216.080.668.57[4]
APP-IV ---6.20[3]
TPPF -5.69-2.64[5]

Note: The data presented is for pyrido[3,4-b]pyrazine derivatives, not specifically for 8-bromo derivatives, but indicates the potential of this core structure.

Experimental Protocols

Synthesis of Functionalized Pyrido[3,4-b]pyrazine Derivatives

The bromine atom on this compound allows for the facile introduction of various functional groups via standard cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. A general synthetic workflow is presented below.

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product cluster_purification Purification start1 This compound reaction Suzuki, Stille, or Buchwald-Hartwig Coupling start1->reaction start2 Functional Group Precursor (e.g., Boronic Acid/Ester, Stannane, or Amine) start2->reaction product Functionalized Pyrido[3,4-b]pyrazine Derivative reaction->product Crude Product purification Column Chromatography Recrystallization product->purification final_product final_product purification->final_product Pure Product

Caption: General workflow for the synthesis of functional materials.

Protocol for a Suzuki Coupling Reaction:

  • To a solution of this compound (1.0 eq) and the desired boronic acid or ester (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water or dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrido[3,4-b]pyrazine derivative.

Fabrication of a Dye-Sensitized Solar Cell (DSSC)

The following is a general protocol for the fabrication of a DSSC using a pyrido[3,4-b]pyrazine-based sensitizer.

DSSC_Fabrication A FTO Glass Cleaning B TiO₂ Paste Deposition (Doctor Blading) A->B C Sintering of TiO₂ Film B->C D Dye Sensitization (Immersion in Dye Solution) C->D F Assembly of Electrodes D->F E Counter Electrode Preparation (Pt-coated FTO) E->F G Electrolyte Injection F->G H Device Sealing G->H I Final DSSC Device H->I

Caption: Experimental workflow for DSSC fabrication.

Protocol for DSSC Fabrication:

  • Photoanode Preparation:

    • Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Deposit a layer of TiO₂ paste onto the FTO glass using the doctor-blade technique.

    • Sinter the TiO₂ film at elevated temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the substrate.

    • After cooling to room temperature, immerse the TiO₂-coated electrode in a solution of the pyrido[3,4-b]pyrazine-based dye in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and tert-butanol) for several hours to allow for dye adsorption.

  • Counter Electrode Preparation:

    • Clean another FTO glass substrate.

    • Deposit a thin layer of a platinum catalyst (e.g., by sputtering or by dropping a solution of H₂PtCl₆ and subsequent heating).

  • Cell Assembly:

    • Assemble the dye-sensitized photoanode and the Pt-coated counter electrode using a thermoplastic sealant (e.g., Surlyn).

    • Inject a liquid electrolyte (typically containing an I⁻/I₃⁻ redox couple in an organic solvent) into the space between the electrodes through pre-drilled holes in the counter electrode.

    • Seal the holes to prevent electrolyte leakage.

Conclusion and Future Outlook

This compound is a promising building block for the development of a new generation of organic electronic materials. Its versatile chemistry allows for the synthesis of a wide range of functional molecules with tunable electronic and photophysical properties. While research on this specific compound is still in its early stages, the proven success of the broader pyrido[3,4-b]pyrazine family in applications such as OLEDs and DSSCs strongly suggests a bright future for 8-bromo derivatives. Further exploration into the synthesis and characterization of materials based on this compound is warranted to unlock its full potential in materials science.

References

Application Note and Protocol: Nucleophilic Aromatic Substitution on 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental setup for the nucleophilic aromatic substitution (SNAr) on 8-Bromopyrido[3,4-b]pyrazine, a key transformation for the synthesis of novel compounds in medicinal chemistry and materials science.

Introduction

Pyrido[3,4-b]pyrazines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The functionalization of this scaffold is of significant interest in drug discovery. Nucleophilic aromatic substitution (SNAr) on halogenated pyridopyrazines offers a versatile method to introduce diverse functionalities at specific positions. This application note details a general protocol for the SNAr reaction on this compound with various nucleophiles. The pyridine ring within the pyrido[3,4-b]pyrazine system is electron-deficient, which facilitates nucleophilic attack, particularly at positions activated by the ring nitrogens and the bromine leaving group.[1][2]

Reaction Principle

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the departure of the bromide leaving group. In some cases, particularly with less activated systems or specific nucleophiles, a concerted mechanism (cSNAr) may be operative.[3][4] For nitrogen-based nucleophiles, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can also be a powerful alternative for forming C-N bonds.[5][6][7]

Experimental Workflow

The general workflow for the nucleophilic aromatic substitution on this compound is depicted below.

experimental_workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Add reactants & solvent reaction_monitoring Reaction Monitoring (TLC/LC-MS) reaction_setup->reaction_monitoring Heat & Stir workup Aqueous Workup reaction_monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification Crude product analysis Product Analysis (NMR, MS) purification->analysis Purified product buchner_hartwig_pathway reactants This compound + Amine product 8-Amino-substituted pyrido[3,4-b]pyrazine reactants->product Toluene, 100 °C catalyst_system Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) + Base (e.g., Cs2CO3) catalyst_system->product

References

Application Notes and Protocols for the Synthesis of Antibacterial Agents from 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Bromopyrido[3,4-b]pyrazine as a key intermediate in the synthesis of novel antibacterial agents. The protocols outlined below are based on established synthetic methodologies for related heterocyclic systems and specific procedures for the functionalization of the pyrido[3,4-b]pyrazine scaffold.

Introduction

The pyrido[3,4-b]pyrazine core is a promising scaffold in medicinal chemistry. Its structural similarity to quinolones and other biologically active nitrogen-containing heterocycles has prompted investigations into its potential as a source of new therapeutic agents. While direct studies on the antibacterial properties of this compound derivatives are emerging, related structures such as pyrido[2,3-b]pyrazines and pyrazolo[3,4-b]pyrazines have demonstrated significant antibacterial activity.[1] This suggests that the pyrido[3,4-b]pyrazine scaffold is a valid starting point for the development of novel antibacterial compounds.

The bromine atom at the 8-position of the pyrido[3,4-b]pyrazine ring serves as a versatile handle for introducing a variety of functional groups through modern cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antibacterial potency.

Synthetic Workflow Overview

The general strategy for the synthesis of potential antibacterial agents from this compound involves a two-stage process:

  • Synthesis of the this compound core: This is typically achieved through a multi-step synthesis starting from commercially available pyridines.

  • Functionalization at the 8-position: The bromine atom is replaced with various amine or aryl substituents using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling.

G start Starting Materials (e.g., Substituted Pyridines) intermediate1 Multi-step Synthesis start->intermediate1 core This compound intermediate1->core coupling Palladium-Catalyzed Cross-Coupling core->coupling derivatives 8-Substituted Pyrido[3,4-b]pyrazine Derivatives coupling->derivatives amines Amines amines->coupling boronic_acids Boronic Acids boronic_acids->coupling screening Antibacterial Screening derivatives->screening G compound Pyrido[3,4-b]pyrazine Derivative target Bacterial DNA Gyrase / Topoisomerase IV compound->target Binds to inhibition Inhibition of Enzyme Activity target->inhibition Leads to dna_replication Disruption of DNA Replication inhibition->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 8-Bromopyrido[3,4-b]pyrazine. The information is presented in a question-and-answer format to offer direct and actionable solutions for optimizing reaction yields and minimizing side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low to no yield of my desired 8-arylpyrido[3,4-b]pyrazine product. What are the most common initial factors to investigate?

A1: Low or no product formation in the Suzuki coupling of this compound can often be attributed to several critical factors. As a heteroaromatic substrate with multiple nitrogen atoms, the pyridopyrazine core presents unique challenges. A systematic approach to troubleshooting is recommended:

  • Catalyst Inhibition and Deactivation: The lone pairs of electrons on the nitrogen atoms of the pyrido[3,4-b]pyrazine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation of the active catalytic species. This is a well-documented issue with nitrogen-containing heterocycles.

  • Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen. Insufficient degassing of solvents and reagents, or failure to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction, can lead to rapid catalyst decomposition.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1] This is especially problematic with electron-deficient boronic acids. Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is advisable.

    • Base: The purity and physical form of the base are crucial. It should be finely powdered and anhydrous to ensure consistent results.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role. Insufficient heating may lead to incomplete conversion, while excessive heat can promote side reactions and catalyst decomposition.

Q2: I suspect catalyst inhibition is the primary cause of my low yield. How can I mitigate this issue?

A2: Catalyst inhibition by the nitrogen atoms of the pyridopyrazine ring is a common challenge. Here are several strategies to overcome this:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can shield the palladium center from coordination with the substrate's nitrogen atoms and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines are often effective for challenging heteroaromatic couplings.

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in situ, which can be more robust towards inhibition.

  • Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.

Q3: My reaction is producing significant amounts of side products, such as the de-brominated starting material (pyrido[3,4-b]pyrazine) and homocoupled boronic acid. How can I minimize these?

A3: The formation of de-brominated and homocoupled products indicates competing side reactions. Here's how to address them:

  • Protodeboronation (De-bromination of Boronic Acid): This side reaction, where the boronic acid is converted back to the corresponding arene, is often promoted by the presence of water and a strong base.

    • Choice of Base: Using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) can reduce the rate of protodeboronation.

    • Anhydrous Conditions: Employing anhydrous solvents and reagents can minimize the availability of a proton source for this side reaction.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed to remove dissolved oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.

    • Use of Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.

Q4: How do I select the optimal base and solvent for the Suzuki coupling of this compound?

A4: The choice of base and solvent is interdependent and crucial for a successful reaction.

  • Base Selection: The base activates the boronic acid for transmetalation. The optimal base can vary significantly depending on the specific substrates. A screening of different bases is often necessary. Common choices for heteroaromatic Suzuki couplings include:

    • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and often provide a good balance of reactivity and selectivity.

    • Phosphates: K₃PO₄ is a stronger base that can be effective for less reactive substrates.

    • Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, particularly in anhydrous conditions.

  • Solvent Selection: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Common solvent systems for Suzuki couplings include:

    • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF), often in a mixture with water, are frequently used.

    • Aromatic Solvents: Toluene can be a good choice, especially for reactions at higher temperatures.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used, but it's important to ensure it is of high purity.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize reaction conditions and yields for the Suzuki coupling of various bromo-N-heterocycles, providing a comparative basis for optimizing the reaction of this compound.

Table 1: Effect of Different Bases on Suzuki Coupling Yields of Bromo-N-Heterocycles

EntryBromo-N-HeterocycleCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O1001285
22-BromopyridinePd(PPh₃)₄ (3)K₃PO₄ (2)Toluene/EtOH/H₂O1001292
33-BromoquinolinePd(dppf)Cl₂ (3)Na₂CO₃ (2)Dioxane/H₂O901688
43-BromoquinolinePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O901695
52-Bromoimidazopyrazine(A-taphos)₂PdCl₂ (5)K₂CO₃ (3)Dioxane/H₂O120 (MW)0.591
62-Bromoimidazopyrazine(A-taphos)₂PdCl₂ (5)Cs₂CO₃ (3)Dioxane/H₂O120 (MW)0.585

Data compiled from analogous reactions in the literature.[2]

Table 2: Influence of Catalyst and Ligand on Suzuki Coupling Yields

EntryBromo-N-HeterocycleCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
13-BromoquinolinePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF1001275
23-BromoquinolinePd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Toluene/H₂O1001292
32-ChloropyrazinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH/H₂O801888
45-BromopyrimidinePd(PPh₃)₄ (5)-K₃PO₄ (1.5)Dioxane801278

Data compiled from analogous reactions in the literature.

Experimental Protocols

Proposed General Protocol for Suzuki Coupling of this compound:

This protocol is a starting point based on successful conditions for structurally similar heteroaromatic bromides and should be optimized for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow start Start reagents Combine this compound, boronic acid, catalyst, and base in a Schlenk flask start->reagents inert Establish Inert Atmosphere (3x Vacuum/Argon cycles) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Reaction Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

troubleshooting_suzuki start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Screen Ligands, Pre-catalysts) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Optimize Base (Screen K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Dioxane/H₂O, Toluene, DMF) optimize_base->optimize_solvent side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) optimize_solvent->side_reactions address_side_reactions Address Side Reactions (Anhydrous conditions, Thorough Degassing) side_reactions->address_side_reactions Side Products Observed success Improved Yield side_reactions->success No Side Products, Yield Improved address_side_reactions->success

References

common side products in the synthesis of 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromopyrido[3,4-b]pyrazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the typical starting materials?

The most prevalent and established method for synthesizing the this compound core is through the condensation reaction of a substituted diaminopyridine with a 1,2-dicarbonyl compound. Specifically, the synthesis of this compound typically involves the reaction of 5-bromo-3,4-diaminopyridine with glyoxal . This reaction proceeds via the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyridopyrazine product.

Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I optimize the reaction?

Low yields are a common challenge in the synthesis of heterocyclic compounds. Several factors can contribute to this issue in the synthesis of this compound. A systematic approach to troubleshooting can often lead to significant improvements.

Potential Cause Troubleshooting Suggestions
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.
- Increase Temperature: Gradually increasing the reaction temperature may drive the reaction to completion. However, be cautious as excessive heat can lead to degradation.
Suboptimal Reaction Conditions - Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. Common solvents for this condensation include ethanol and methanol. Consider screening other solvents like dioxane or DMF.
- Catalyst: While the reaction can proceed without a catalyst, acidic catalysts like p-toluenesulfonic acid (p-TSA) can be employed to accelerate the condensation. Optimize the catalyst loading to minimize side reactions.
Side Reactions - Control of Stoichiometry: Ensure the accurate measurement of reactants. An excess of either the diamine or the dicarbonyl compound can lead to the formation of undesired byproducts.
Product Degradation - Work-up Conditions: Avoid harsh acidic or basic conditions during the work-up procedure if the product is found to be sensitive. Neutralization and extraction with a suitable organic solvent should be performed carefully.

Q3: I have obtained a product, but I am unsure if it is the desired 8-Bromo isomer or the 7-Bromo isomer. How can I confirm the regioselectivity?

The condensation of 5-bromo-3,4-diaminopyridine with an unsymmetrical dicarbonyl compound can potentially lead to the formation of two regioisomers: the desired this compound and the isomeric 7-Bromopyrido[3,4-b]pyrazine. The relative reactivity of the two amino groups in the starting material influences the product distribution.

To definitively determine the structure of the obtained product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are powerful tools for unambiguous structure elucidation. The coupling patterns and chemical shifts of the protons on the pyridine ring will be distinct for each isomer.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray diffraction analysis provides the most definitive structural confirmation.

In the absence of unsymmetrical dicarbonyls (i.e., when using glyoxal), the formation of the 7-bromo isomer is not a primary concern.

Troubleshooting Guide: Common Side Products and Their Mitigation

Side Product Potential Cause Identification Mitigation Strategies
Unreacted 5-bromo-3,4-diaminopyridine Incomplete reaction.TLC, LC-MS.Extend reaction time, increase temperature, or use a catalyst.
Polymeric Materials Uncontrolled condensation or side reactions at elevated temperatures.Insoluble, often dark-colored, material.Maintain strict temperature control. Add the dicarbonyl compound slowly to the reaction mixture.
Over-brominated Products Presence of brominating agents from the synthesis of the starting material.Mass Spectrometry (higher m/z).Ensure the purity of the 5-bromo-3,4-diaminopyridine starting material.
Hydrolysis Products Presence of water in the reaction or during work-up, leading to the opening of the pyrazine ring.Can be complex to identify; may require detailed spectroscopic analysis.Use anhydrous solvents and perform the reaction under an inert atmosphere.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound

  • Materials:

    • 5-bromo-3,4-diaminopyridine

    • Glyoxal (40% solution in water)

    • Ethanol

    • Activated Carbon

    • Celatom®

  • Procedure:

    • In a round-bottom flask, dissolve 5-bromo-3,4-diaminopyridine in ethanol.

    • To this solution, add a stoichiometric amount of glyoxal solution dropwise while stirring at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Add activated carbon to the reaction mixture and stir for a short period to decolorize the solution.

    • Filter the mixture through a pad of Celatom® and wash the filter cake with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Visualizations

To aid in understanding the experimental workflow and the logical relationships in troubleshooting, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound Synthesis start Start: Reactants reactants 5-bromo-3,4-diaminopyridine + Glyoxal in Ethanol start->reactants reaction Condensation Reaction (Reflux) reactants->reaction workup Work-up (Cooling, Charcoal, Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check TLC suboptimal_conditions Suboptimal Conditions? low_yield->suboptimal_conditions side_reactions Significant Side Reactions? low_yield->side_reactions Analyze Byproducts solution1 Increase Reaction Time / Temperature incomplete_reaction->solution1 solution2 Screen Solvents / Add Catalyst suboptimal_conditions->solution2 solution3 Check Stoichiometry / Control Temperature side_reactions->solution3

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

Technical Support Center: Purification of 8-Bromopyrido[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 8-Bromopyrido[3,4-b]pyrazine derivatives by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound derivatives.

Question: My this compound derivative is showing significant peak tailing on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing with pyridine-containing compounds on silica gel is a common issue, often caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface.[1] Here are several strategies to mitigate this:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier to the mobile phase can significantly improve peak shape.[1][2]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA acts as a competing base, binding to the acidic silanol sites and minimizing their interaction with your compound.[1]

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component in your mobile phase.

  • Stationary Phase Deactivation: If mobile phase additives are not effective or compatible with your downstream applications, you can deactivate the silica gel.

    • Wash the silica gel with a solution of triethylamine in your non-polar solvent (e.g., 10% TEA in hexanes) before packing the column. Then, flush the column with the non-polar solvent to remove excess TEA before loading your sample.[3]

  • Alternative Stationary Phases: If your compound is particularly sensitive, consider using a different stationary phase.[2][4]

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds.

    • Reversed-phase silica (C18): This is an option if your compound has sufficient non-polar character.[2][5]

Question: My desired compound is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases. Here’s how to improve resolution:

  • Optimize the Solvent System: The key to good separation is finding a solvent system that provides a significant difference in Rf values between your compound and the impurities.[6][7]

    • Systematic TLC Analysis: Run a series of TLC plates with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).[8][9] Vary the ratios to find the optimal separation.

    • Ideal Rf Value: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to achieve good separation on the column.[10][11] A significant difference in Rf values (ΔRf) between your compound and impurities is crucial.[6][7]

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the chromatography run.[12][13] This can help to separate compounds with close Rf values.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, switching the stationary phase can alter the selectivity of the separation.[1] For example, if you are using silica, try alumina or a different type of bonded silica.

Question: I have low recovery of my compound from the column. What are the possible reasons and solutions?

Answer: Low recovery can be frustrating and may be due to several factors:

  • Compound Decomposition on Silica: Pyridine and pyrazine derivatives can sometimes be unstable on acidic silica gel.[2][4]

    • 2D TLC Test: To check for stability, run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see off-diagonal spots.[3][14]

    • Solution: If decomposition is observed, use a deactivated silica gel, alumina, or a different purification technique.[4][14]

  • Irreversible Adsorption: Your compound might be binding too strongly to the stationary phase.

    • Solution: Increase the polarity of the eluent significantly at the end of the run to wash everything off the column. Consider using a stronger polar solvent like methanol.

  • Compound is Colorless and Not Visualized: If your compound is not colored, you may be missing the fractions containing it.

    • Solution: Collect all fractions and analyze them by TLC or another analytical technique (e.g., UV-Vis, LC-MS) to locate your compound.[15]

Question: The solvent flow through my column is very slow or has stopped completely.

Answer: This is often due to issues with column packing or sample loading.

  • Improper Column Packing: Air bubbles or channels in the silica gel can impede solvent flow.[16]

    • Solution: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[17]

  • Sample Precipitation: If your crude sample is not fully dissolved in the loading solvent or precipitates upon contact with the column eluent, it can clog the top of the column.[4]

    • Solution: Use a "dry loading" technique. Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[9][14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound derivatives?

A1: A good starting point for many N-heterocyclic compounds is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate.[8] You should perform a TLC analysis with varying ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to determine the optimal mobile phase. For more polar derivatives, you may need to use a stronger polar solvent like methanol in combination with DCM.

Q2: How do I choose the right stationary phase?

A2: For most applications, silica gel is the standard stationary phase.[8] However, because this compound derivatives are basic, you may encounter issues with peak tailing or decomposition.[1] In such cases, consider the following:

  • Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine can improve performance.[3]

  • Alumina: Basic or neutral alumina is often a better choice for basic compounds.

  • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[2]

Q3: What is the ideal Rf value I should aim for on my TLC plate before running a column?

A3: For optimal separation in flash column chromatography, the target compound should have an Rf value between 0.2 and 0.4.[10][11] This ensures that the compound does not elute too quickly (high Rf) or take an excessively long time and large volume of solvent to elute (low Rf).

Q4: How much crude material can I load onto my column?

A4: A general rule of thumb is to load 1-10% of the mass of the silica gel. For difficult separations, you should use a lower loading amount (closer to 1%). The amount you can load also depends on the difference in Rf values between your desired compound and the impurities.

Q5: My compound is not soluble in the column eluent. How should I load it onto the column?

A5: If your compound has poor solubility in the eluent, you should use a dry loading technique.[9][14] Dissolve your crude mixture in a solvent in which it is soluble (e.g., DCM or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure. This will give you a dry powder of your compound adsorbed onto the silica, which you can then carefully add to the top of your column.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (standard), Alumina (for basic compounds), Reversed-Phase Silica (C18)Silica is a good starting point, but alumina or reversed-phase may be needed for basic or sensitive compounds to prevent tailing and decomposition.[1][2][8]
Mobile Phase (Normal Phase) Hexanes/Ethyl Acetate, DCM/MethanolA mixture of a non-polar and a polar solvent is typically used. The ratio is optimized based on TLC.[8]
Mobile Phase Additive 0.1-1% Triethylamine (TEA)To reduce peak tailing of basic compounds on silica gel.[1]
TLC Rf Value (Target Compound) 0.2 - 0.4Provides the best balance for good separation and reasonable elution time on a column.[10][11]
Sample Loading 1-10% of silica gel massHigher loading can be used for easier separations, while lower loading is necessary for difficult separations.

Detailed Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of an this compound derivative using flash column chromatography with silica gel.

1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). b. Spot the solution onto several TLC plates. c. Develop the TLC plates in different solvent systems (e.g., varying ratios of hexanes:ethyl acetate or DCM:methanol). d. Visualize the spots under UV light. e. Select the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.

2. Column Packing: a. Select an appropriately sized glass column. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). e. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. f. Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition. g. Never let the solvent level drop below the top of the silica gel.[17]

3. Sample Loading (Dry Loading Method): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (approximately 2-3 times the mass of the crude product). c. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[14] d. Carefully add the dry powder onto the top layer of sand in the column.

4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle pressure to the top of the column using a pump or nitrogen line to achieve a steady flow rate. c. Begin collecting fractions in test tubes or vials. d. If using a gradient elution, start with the less polar solvent system and gradually increase the polarity.

5. Analysis of Fractions: a. Monitor the elution of your compound by spotting fractions onto TLC plates and developing them in the appropriate solvent system.[15] b. Combine the fractions that contain the pure desired product. c. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound derivative.

Visualizations

TroubleshootingWorkflow Start Start Purification PoorSeparation Poor Separation / Co-elution Start->PoorSeparation PeakTailing Peak Tailing Start->PeakTailing LowRecovery Low Recovery Start->LowRecovery Problem Problem Check Check Solution Solution Alternative Alternative CheckTLC Optimize Solvent System via TLC (Aim for Rf 0.2-0.4) PoorSeparation->CheckTLC Is ΔRf sufficient? AddBase Add Basic Modifier (e.g., TEA) to Eluent PeakTailing->AddBase Is compound basic? CheckStability Check Compound Stability (2D TLC) LowRecovery->CheckStability Suspect decomposition? UseGradient Use Gradient Elution CheckTLC->UseGradient No PureProduct Pure Product CheckTLC->PureProduct Yes ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) UseGradient->ChangeStationaryPhase Still poor separation ChangeStationaryPhase->PureProduct DeactivateSilica Use Deactivated Silica AddBase->DeactivateSilica Tailing persists AddBase->PureProduct Resolved UseAlumina Switch to Alumina DeactivateSilica->UseAlumina Tailing persists DeactivateSilica->PureProduct Resolved UseAlumina->PureProduct CheckStability->UseAlumina Unstable IncreasePolarity Increase Eluent Polarity Drastically at End CheckStability->IncreasePolarity Stable DryLoad Use Dry Loading Technique IncreasePolarity->DryLoad Still low recovery DryLoad->PureProduct

Caption: Troubleshooting workflow for column chromatography purification.

MethodDevelopment Input Input Process Process Decision Decision Output Output Crude Crude Product TLC TLC Analysis Crude->TLC Solvent Select Solvent System TLC->Solvent Rf_Check Rf = 0.2-0.4? ΔRf sufficient? Solvent->Rf_Check Stationary Select Stationary Phase Stationary->Rf_Check Rf_Check->TLC No, re-optimize Column Run Column Chromatography Rf_Check->Column Yes Analysis Analyze Fractions Column->Analysis Pure Purified Product Analysis->Pure

Caption: Key parameters for developing a purification method.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 8-Bromopyrido[3,4-b]pyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this challenging C-N cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?

A1: The primary challenges stem from the electron-deficient nature of the pyridopyrazine ring system and the presence of multiple nitrogen atoms. These factors can lead to:

  • Catalyst Inhibition: The nitrogen lone pairs on the pyridopyrazine ring can coordinate to the palladium center, leading to catalyst deactivation and low reaction yields.[1]

  • Side Reactions: Hydrodehalogenation (replacement of the bromine atom with hydrogen) is a common side reaction, particularly with electron-deficient heteroaryl halides.

  • Substrate Degradation: The electron-deficient ring can be susceptible to nucleophilic attack by the strong bases typically used in Buchwald-Hartwig reactions.

Q2: Which palladium precursor is recommended for this reaction?

A2: While various Pd(0) and Pd(II) precursors can be used, palladium pre-catalysts are often preferred for their air and moisture stability, which leads to more reproducible results. Commonly used precursors include:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Pd(OAc)₂ (palladium(II) acetate)

  • [Pd(allyl)Cl]₂ (allylpalladium(II) chloride dimer)

For challenging substrates, using a pre-catalyst that can readily generate the active LPd(0) species is advantageous.

Q3: How do I select the appropriate ligand for the amination of this compound?

A3: Ligand selection is critical for a successful reaction. For electron-deficient and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the desired reductive elimination step and can minimize side reactions. Recommended ligands include:

  • Biarylphosphine ligands: XPhos, SPhos, and RuPhos are excellent starting points.

  • Bidentate phosphine ligands: BINAP and dppf can also be effective, as they are known to prevent the formation of inactive palladium dimers.

Q4: What is the best choice of base for this reaction?

A4: The choice of base is a balance between reactivity and substrate stability.

  • Strong bases like NaOtBu (sodium tert-butoxide) and LHMDS (lithium bis(trimethylsilyl)amide) often lead to higher reaction rates but can cause degradation of the electron-deficient substrate.

  • Weaker bases such as Cs₂CO₃ (cesium carbonate) or K₃PO₄ (potassium phosphate) are milder and may be necessary for sensitive substrates, though they might require higher reaction temperatures or longer reaction times.

Q5: Which solvent should I use?

A5: Anhydrous, deoxygenated solvents are essential for the Buchwald-Hartwig amination. Common choices include:

  • Toluene

  • Dioxane

  • THF (tetrahydrofuran)

Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Catalyst deactivation by the nitrogen heterocycle.a. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). b. Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). c. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
2. Inactive catalyst.a. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). b. Use a fresh bottle of palladium precursor and ligand.
3. Sub-optimal base.a. If using a weak base (e.g., Cs₂CO₃), try a stronger base (e.g., NaOtBu), but monitor for substrate decomposition. b. Ensure the base is finely powdered and dry.
Significant Hydrodehalogenation 1. Slow reductive elimination.a. Use a more electron-donating and sterically hindered ligand to promote C-N bond formation. b. Lower the reaction temperature.
2. Presence of water or other protic sources.a. Ensure all reagents and solvents are scrupulously dried.
Substrate Decomposition 1. Base is too strong.a. Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃). b. Lower the reaction temperature.
Inconsistent Results 1. Sensitivity to air and moisture.a. Use a glovebox for reaction setup. b. Degas the solvent thoroughly before use. c. Use a pre-catalyst for more consistent results.

Data Presentation: Comparison of Reaction Conditions for Analogous Heteroaryl Bromides

The following tables summarize successful Buchwald-Hartwig amination conditions for heteroaryl bromides structurally related to this compound. This data can serve as a starting point for optimizing your reaction.

Table 1: Amination of Bromopyridines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene10095Fictionalized Data
2AnilinePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (1.5)Dioxane11088Fictionalized Data
3n-Butylamine[Pd(allyl)Cl]₂ (0.5)BrettPhos (1.2)LHMDS (1.4)THF8092Fictionalized Data
4PiperidinePd(OAc)₂ (3)BINAP (4.5)K₃PO₄ (2.0)Toluene10085Fictionalized Data

Table 2: Amination of Bromoquinoxalines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1PyrrolidinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10089Fictionalized Data
2p-ToluidinePd(OAc)₂ (1.5)SPhos (3)K₃PO₄ (2.0)Dioxane11091Fictionalized Data

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound (Starting Point)

This protocol is a general starting point and should be optimized for each specific amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, deoxygenated toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base under an inert atmosphere (e.g., argon).

  • Add this compound to the Schlenk tube.

  • Seal the tube, and then evacuate and backfill with argon (repeat this three times).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex L-Pd(II)(Ar)Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd(II)_Amido L-Pd(II)(Ar)NR'R'' Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Initial Reaction (Low Yield) Check_Catalyst Change Ligand to Bulky Biarylphosphine (e.g., XPhos, RuPhos) Start->Check_Catalyst Check_Base Switch to Stronger Base (e.g., NaOtBu) Start->Check_Base Check_Decomposition Substrate Decomposition? Check_Catalyst->Check_Decomposition Check_Base->Check_Decomposition Use_Weaker_Base Use Weaker Base (e.g., K3PO4, Cs2CO3) Check_Decomposition->Use_Weaker_Base Yes Check_Hydrodehalogenation Hydrodehalogenation? Check_Decomposition->Check_Hydrodehalogenation No Increase_Temp Increase Temperature Use_Weaker_Base->Increase_Temp Success Optimized Conditions Increase_Temp->Success Optimize_Ligand_Temp Optimize Ligand and Lower Temperature Check_Hydrodehalogenation->Optimize_Ligand_Temp Yes Check_Hydrodehalogenation->Success No Optimize_Ligand_Temp->Success

Caption: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig reaction.

References

Technical Support Center: 8-Bromopyrido[3,4-b]pyrazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation as a side reaction during cross-coupling experiments with 8-Bromopyrido[3,4-b]pyrazine.

Troubleshooting Guide: Minimizing Dehalogenation

Dehalogenation, the undesired replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions of heteroaromatic halides. The following tables provide a summary of key reaction parameters and their impact on minimizing this side reaction.

Table 1: Troubleshooting Low Yield and Dehalogenation in Suzuki-Miyaura Coupling

Problem Potential Cause Recommended Solution Quantitative Impact (Illustrative)
High percentage of dehalogenated byproduct Inappropriate Ligand: The ligand may not sufficiently stabilize the palladium catalyst, leading to the formation of palladium-hydride species that cause dehalogenation.Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1]Using XPhos can potentially decrease dehalogenation from >50% to <10% compared to PPh₃.
Unsuitable Base: Strong bases can promote the formation of palladium-hydride species.Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Changing from NaOtBu to K₃PO₄ can reduce dehalogenation by 20-30%.
Protic Solvent: Solvents like alcohols can act as a hydride source.Employ aprotic solvents such as dioxane, THF, or toluene.[1][2]Switching from methanol to toluene can significantly reduce dehalogenation.
Presence of Water: Excess water can be a proton source leading to hydrodehalogenation.[3]If anhydrous conditions are intended, ensure all reagents and solvents are thoroughly dried. In aqueous systems, carefully control the water content.[3]Minimizing water can decrease dehalogenation by 10-15%.
Low or no conversion Catalyst Inhibition: The nitrogen atoms in the pyridopyrazine ring can coordinate to the palladium center, inhibiting catalytic activity.Use specialized ligands designed for heteroaromatic substrates, such as Buchwald's biaryl phosphine ligands.The use of appropriate ligands can increase the yield of the desired product from <10% to >80%.
Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex is slow.Use highly active and pure boronic acids or their corresponding esters.A high-quality boronic acid can improve reaction kinetics and suppress side reactions.

Table 2: Troubleshooting Low Yield and Dehalogenation in Buchwald-Hartwig Amination

Problem Potential Cause Recommended Solution Quantitative Impact (Illustrative)
Significant dehalogenation of starting material Unfavorable Ligand/Base Combination: Certain combinations can favor the formation of palladium-hydride species.Screen different generations of Buchwald-Hartwig ligands (e.g., G3 or G4 palladacycles) with various bases.A switch from an early-generation ligand to a more advanced one can decrease dehalogenation from 40% to <5%.
High Reaction Temperature: Elevated temperatures can promote catalyst decomposition and side reactions.Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.Reducing the temperature from 120°C to 100°C can decrease dehalogenation by 15-20%.
Base Strength: Strong bases like NaOtBu or LHMDS can be problematic.Consider using weaker bases such as Cs₂CO₃ or K₃PO₄, although this may require longer reaction times.Changing the base from NaOtBu to Cs₂CO₃ can significantly reduce dehalogenation.
Reaction stalls or gives complex mixture Catalyst Deactivation: The catalyst may not be stable under the reaction conditions.Use pre-formed, air-stable palladium precatalysts to ensure the active catalyst is generated efficiently.Using a palladacycle precatalyst can improve reproducibility and yield compared to generating the catalyst in situ.
Amine Reactivity: The chosen amine may be sterically hindered or have low nucleophilicity.For challenging amines, more electron-rich and bulky ligands are often required to facilitate reductive elimination.The right ligand choice can be the difference between no reaction and a high-yielding conversion.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehalogenation?

A1: As an electron-deficient N-heterocyclic halide, this compound is more susceptible to dehalogenation. The electron-withdrawing nature of the pyrazine and pyridine rings can make the carbon-bromine bond more reactive towards undesired reductive cleavage by palladium-hydride species that can form during the catalytic cycle.[1]

Q2: What is the general mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) intermediate. This species can arise from the reaction of the palladium complex with various components in the reaction mixture, such as the base, solvent (especially alcohols), or residual water.[1] The Pd-H species then undergoes reductive elimination with the coordinated heteroaryl group to yield the dehalogenated product.

Q3: How can I choose the best ligand to prevent dehalogenation?

A3: The ideal ligand should promote the desired cross-coupling pathway (reductive elimination of the product) at a much faster rate than the dehalogenation pathway. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) are often effective.[1] These ligands can stabilize the palladium center and accelerate the desired catalytic steps.

Q4: Can the choice of palladium precursor affect the outcome?

A4: Yes, using a stable and well-defined palladium precatalyst can lead to more reproducible results and lower levels of side reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Precatalysts are designed to readily form the active catalytic species under the reaction conditions.

Q5: Are there any other additives that can help suppress dehalogenation?

A5: In some cases, the addition of a sacrificial agent can help. These are compounds that react preferentially with the species that lead to dehalogenation. However, a more common and effective approach is the careful optimization of the ligand, base, and solvent system.

Experimental Protocols

The following are general, illustrative protocols that should be optimized for your specific substrates and reaction scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and a minimal amount of water (e.g., toluene/water 10:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%) and the appropriate ligand if not using a pre-ligated catalyst.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture with vigorous stirring to the optimized temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.[4]

Visualizations

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Dehalogenation Side Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Nu)L_n Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Ar-Pd(II)(X)L_n_side Ar-Pd(II)(X)L_n Ar-Pd(II)(Nu)L_n->Pd(0)L_n Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination Ar-Pd(II)(H)L_n Ar-Pd(II)(H)L_n Ar-Pd(II)(X)L_n_side->Ar-Pd(II)(H)L_n Reaction with H-source H-Pd(II)(X)L_n H-Pd(II)-Source H-Pd(II)(X)L_n->Ar-Pd(II)(H)L_n Ar-H Ar-H Ar-Pd(II)(H)L_n->Ar-H Reductive Elimination Pd(0)L_n_side Pd(0)L_n_side Ar-Pd(II)(H)L_n->Pd(0)L_n_side Pd(0)L_n

Caption: Competing pathways in cross-coupling reactions.

G start Dehalogenation Observed ligand Change Ligand (e.g., to XPhos, SPhos) start->ligand base Change Base (e.g., to K3PO4, Cs2CO3) ligand->base Still problematic success Dehalogenation Minimized ligand->success Improved solvent Change Solvent (e.g., to Dioxane, Toluene) base->solvent Still problematic base->success Improved temperature Lower Temperature solvent->temperature Still problematic solvent->success Improved temperature->success Improved

Caption: Troubleshooting workflow for dehalogenation.

References

Technical Support Center: Scale-Up Synthesis of 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 8-Bromopyrido[3,4-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the key intermediate, 2,3-diamino-5-bromopyridine. The second step is the condensation of this intermediate with glyoxal to form the final product.

Q2: What are the critical starting materials for this synthesis?

A2: The primary starting material for the synthesis of the key intermediate, 2,3-diamino-5-bromopyridine, is 2-amino-5-bromo-3-nitropyridine.[1][2][3] For the final condensation step, the critical starting materials are 2,3-diamino-5-bromopyridine and glyoxal.

Q3: What are the most common challenges encountered during the scale-up of this synthesis?

A3: Common challenges during the scale-up of the synthesis of this compound include:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield.

  • Impurity Profile: The formation of difficult-to-remove impurities can complicate the purification process.

  • Reaction Control: Exothermic reactions, if not properly managed at a larger scale, can lead to safety hazards and increased impurity formation.

  • Purification: Crystallization and chromatographic purification methods may need significant optimization for large-scale production.

Q4: Are there any known safety concerns with the reagents used in this synthesis?

A4: Yes, several reagents require careful handling. For instance, glyoxal is known to be a mutagen. Brominating agents are corrosive and toxic. When working with hydrogen for catalytic hydrogenation, appropriate safety measures for handling flammable gases must be in place. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of 2,3-diamino-5-bromopyridine (Intermediate)
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reduction of the Nitro Group - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it goes to completion. - Optimize Catalyst Loading: For catalytic hydrogenation, ensure the catalyst is active and used in the appropriate amount. For reductions with iron, ensure a sufficient excess is used.[1][3] - Adjust Temperature: For reductions with iron, heating is often required to drive the reaction to completion.[3] For catalytic hydrogenation, the reaction may be sensitive to temperature; optimization may be necessary.[2]
Side Reactions - Control Temperature: Over-reduction or degradation of the starting material or product can occur at elevated temperatures. - Optimize pH: The pH of the reaction mixture can influence the rate of reaction and the formation of byproducts. For iron-based reductions, the addition of an acid like hydrochloric acid is often necessary.[1]
Product Loss During Work-up - Optimize Extraction: Ensure the correct solvent and pH are used for the extraction of the product. Multiple extractions may be necessary. - Improve Isolation: If the product is isolated by crystallization, ensure optimal solvent, temperature, and cooling rate are used to maximize recovery.
Problem 2: Low Yield and Impurity Formation in the Condensation of 2,3-diamino-5-bromopyridine with Glyoxal
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Condensation - Adjust Stoichiometry: Ensure the correct molar ratio of 2,3-diamino-5-bromopyridine to glyoxal is used. An excess of one reagent may be necessary to drive the reaction to completion. - Optimize Reaction Time and Temperature: Monitor the reaction progress to determine the optimal reaction time. The reaction may require heating to proceed at a reasonable rate.
Formation of Polymeric Byproducts - Control Reagent Addition: Slow, controlled addition of one reagent to the other can minimize the formation of polymeric materials. - Dilution: Running the reaction at a lower concentration can sometimes reduce the rate of polymerization.
Side Reactions (e.g., Oxidation) - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the diamine starting material or the dihydropyrazine intermediate.
Formation of Isomeric Impurities - pH Control: The pH of the condensation reaction can be critical in directing the cyclization and preventing the formation of undesired isomers. Acid catalysis is often employed in similar condensations.[4][5]
Problem 3: Difficulty in Purifying this compound at Scale
Potential Cause Troubleshooting/Optimization Strategy
Co-crystallization of Impurities - Solvent Screening for Recrystallization: A thorough screening of different solvent systems is crucial to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. - Slurry Wash: Washing the crude product with a suitable solvent in which the product is sparingly soluble can remove more soluble impurities.
Chromatographic Purification is Not Scalable - Crystallization: Focus on developing a robust crystallization method to avoid the need for large-scale chromatography. - Alternative Purification Techniques: For certain impurities, techniques like fractional distillation (if the product is volatile) or the use of scavenger resins could be explored.
Residual Metals from Catalysts - Filtration: Use of celite or other filter aids can help in removing finely divided metal catalysts. - Metal Scavengers: Specialized resins or reagents designed to bind and remove residual metal catalysts can be employed.

Experimental Protocols

Synthesis of 2,3-diamino-5-bromopyridine (Intermediate)

Method A: Reduction with Iron [1][3]

  • To a solution of 2-amino-5-bromo-3-nitropyridine in a mixture of ethanol and water, add reduced iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization.

Method B: Catalytic Hydrogenation [2]

  • Dissolve 2-amino-3-nitro-5-bromopyridine in a suitable solvent such as ethanol.

  • Add a catalytic amount of Raney Nickel (or another suitable catalyst like Palladium on carbon).

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the reaction mixture at a controlled temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization.

General Procedure for the Condensation to form this compound
  • Dissolve 2,3-diamino-5-bromopyridine in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Add an aqueous solution of glyoxal (typically 40% in water) dropwise to the solution of the diamine, maintaining a controlled temperature.

  • The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity. An acidic catalyst may be beneficial.[4][5]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of solution.

  • If precipitation occurs, filter the solid product and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue.

  • Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography for smaller scales.

Data Presentation

Table 1: Impact of Reduction Method on the Yield of 2,3-diamino-5-bromopyridine

Reduction MethodReducing AgentCatalyst/AdditiveSolvent SystemTypical Yield (%)Reference
Chemical ReductionIron PowderHydrochloric AcidEthanol/Water~95%[3]
Catalytic HydrogenationHydrogen GasRaney NickelEthanol/Phosphoric Acid~89%[2]

Note: Yields are highly dependent on the specific reaction conditions and scale.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Condensation Reaction start_material 2-Amino-5-bromo-3-nitropyridine reduction Reduction start_material->reduction intermediate 2,3-Diamino-5-bromopyridine reduction->intermediate purification1 Purification (Recrystallization) intermediate->purification1 condensation Condensation purification1->condensation glyoxal Glyoxal glyoxal->condensation crude_product Crude this compound condensation->crude_product purification2 Final Purification crude_product->purification2 final_product Pure this compound purification2->final_product

Caption: General two-step synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_analysis Initial Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_impurities Solutions for Impurity Formation low_yield Low Yield Observed check_completion Is the reaction complete? low_yield->check_completion check_impurities Are there significant impurities? low_yield->check_impurities increase_time Increase Reaction Time check_completion->increase_time No increase_temp Increase Temperature check_completion->increase_temp No optimize_reagents Optimize Reagent Stoichiometry/Catalyst check_completion->optimize_reagents No control_temp Improve Temperature Control check_impurities->control_temp Yes inert_atmosphere Use Inert Atmosphere check_impurities->inert_atmosphere Yes optimize_ph Optimize pH check_impurities->optimize_ph Yes

Caption: A logical approach to troubleshooting low yields in the synthesis.

References

managing reaction exotherms in 8-Bromopyrido[3,4-b]pyrazine modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the chemical modification of 8-Bromopyrido[3,4-b]pyrazine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary modifications of this compound that pose a risk of exothermic reactions?

A1: The most common modifications of this compound that can generate significant heat include:

  • Palladium-catalyzed cross-coupling reactions:

    • Suzuki-Miyaura coupling: Reaction with boronic acids or esters to form C-C bonds. These reactions are known to have significant exotherms, particularly at scale.[1][2]

    • Buchwald-Hartwig amination: Reaction with amines to form C-N bonds. This is a widely used method for synthesizing aryl amines and can be exothermic.[3][4]

    • Sonogashira coupling: Reaction with terminal alkynes to form C-C bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with strong nucleophiles (e.g., alkoxides, thiolates, amines) to replace the bromine atom. The exothermicity of SNAr reactions is highly dependent on the nucleophile and the substrate's electronic properties.[5][6][7][8]

  • Metal-halogen exchange: Reaction with organolithium or Grignard reagents to form a more reactive intermediate. These reactions are often highly exothermic and require strict temperature control.

Q2: What are the initial signs of a potential runaway reaction?

A2: Early detection is critical for preventing runaway reactions. Key indicators include:

  • A sudden, unexpected rise in reaction temperature that is difficult to control with the available cooling system.[9]

  • An increase in the rate of gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • A rapid increase in pressure in a closed reactor system.

Q3: How can I assess the exothermic potential of my reaction before scaling up?

A3: It is crucial to evaluate the thermal hazards of a reaction on a small scale before attempting a larger scale synthesis. The following techniques are recommended:

  • Reaction Calorimetry (RC1): This technique measures the rate of heat evolution during a reaction, providing critical data for safe scale-up, such as the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition of starting materials, intermediates, and the final product, which is vital for defining the maximum safe operating temperature.[1][12][13]

  • Adiabatic Calorimetry: This method simulates a worst-case scenario of cooling failure to determine the maximum temperature and pressure that could be reached.[11]

Troubleshooting Guides

Issue 1: Unexpected Temperature Spike During Reagent Addition
Potential Cause Troubleshooting Steps
Reagent addition is too fast. 1. Immediately stop the addition of the reagent. 2. Apply maximum cooling to the reactor. 3. If the temperature continues to rise, consider adding a quenching agent (if one has been identified and is readily available). 4. Once the temperature is under control, resume addition at a significantly slower rate.
Poor heat transfer due to inadequate stirring. 1. Ensure the stirrer is functioning correctly and at an appropriate speed for the reaction volume. 2. Check for the formation of solids that may be hindering mixing.
Incorrect solvent volume. 1. Verify that the correct amount of solvent was used. A lower solvent volume can lead to a more concentrated reaction and a faster temperature rise.
Higher than expected reagent concentration. 1. Double-check the concentration of the added reagent.
Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete
Potential Cause Troubleshooting Steps
Accumulation of unreacted starting material. 1. This is a hazardous situation that can lead to a runaway reaction.[11] Maintain maximum cooling. 2. If possible and safe, take a sample for in-situ analysis (e.g., IR, HPLC) to determine the concentration of unreacted starting materials. 3. Do not attempt to heat the reaction to drive it to completion until the exotherm has subsided.
Decomposition of a reaction component. 1. If the temperature approaches the known decomposition temperature of any component, initiate an emergency shutdown and evacuation. 2. Use DSC to determine the decomposition onset temperature of all reaction components before performing the reaction.[1][13]
Secondary or side reactions. 1. Once the reaction is stable, analyze the reaction mixture to identify any unexpected byproducts. 2. Consider if impurities in the starting materials could be catalyzing a side reaction.

Data Presentation

Table 1: Key Parameters for Exotherm Control in a Hypothetical Suzuki-Miyaura Coupling of this compound
ParameterRecommendation for Lab Scale (1-10 g)Rationale
Reagent Addition Rate Add boronic acid solution dropwise over 30-60 minutes.Slow addition prevents the accumulation of unreacted reagents and allows for effective heat dissipation.
Internal Temperature Monitoring Maintain internal temperature below 25 °C during addition.Provides a direct and accurate measurement of the reaction temperature, allowing for immediate response to any deviations.
Cooling Bath Use an ice-water bath (0-5 °C).Ensures sufficient cooling capacity to manage the heat generated during the addition phase.
Stirring Speed Vigorous stirring (e.g., 300-500 RPM).Promotes efficient heat transfer from the reaction mixture to the cooling bath.
Solvent Volume Use a solvent to substrate ratio of at least 10:1 (v/w).Dilution helps to moderate the temperature increase by increasing the thermal mass of the system.

Experimental Protocols

Protocol 1: Small-Scale Calorimetry Study for Suzuki-Miyaura Coupling

Objective: To determine the heat of reaction and the maximum rate of heat release for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Methodology:

  • System Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1) is calibrated and set to the desired reaction temperature of 20 °C.

  • Reactor Charge: The reactor is charged with this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and a 2M aqueous solution of Na₂CO₃ (2.5 eq) in a 1,4-dioxane/water (4:1) solvent mixture.

  • Reagent Preparation: A solution of phenylboronic acid (1.2 eq) in 1,4-dioxane is prepared in a dosing vessel connected to the reactor via a pump.

  • Isothermal Addition: The phenylboronic acid solution is added to the stirred reaction mixture at a constant rate over 60 minutes, while maintaining the reactor temperature at 20 °C.

  • Data Collection: The heat flow is continuously measured throughout the addition and for a period after the addition is complete to ensure the reaction has reached completion.

  • Analysis: The collected data is analyzed to determine the total heat of reaction (ΔH), the maximum heat flow (q_max), and the adiabatic temperature rise (ΔT_ad).

Mandatory Visualization

Exotherm_Management_Workflow cluster_0 Phase 1: Pre-Experiment Assessment cluster_1 Phase 2: Small-Scale Experimentation cluster_2 Phase 3: Risk Assessment & Scale-Up Decision A Literature Review: Identify potential exotherms for the reaction class. B Thermal Hazard Screening (DSC/TGA): Determine decomposition temperatures of all components. A->B C Perform reaction on small scale with rigorous temperature monitoring. B->C D Reaction Calorimetry (RC1): Quantify heat of reaction and rate of heat release. C->D E Calculate Adiabatic Temperature Rise (ΔT_ad) and Maximum Temperature of Synthesis Reaction (MTSR). D->E F Is MTSR < T_decomposition? E->F G Proceed with Scale-Up with appropriate engineering controls. F->G Yes H STOP! Re-evaluate process. Consider alternative reagents, solvents, or reaction conditions. F->H No

Caption: Workflow for assessing and managing exothermic risk.

Signaling_Pathway A Initiation of Exothermic Reaction (e.g., Reagent Addition) B Heat Generation Rate > Heat Removal Rate A->B C Increase in Reaction Temperature B->C D Exponential Increase in Reaction Rate (Arrhenius Law) C->D H Sufficient Cooling Capacity C->H E Rapid Accumulation of Heat D->E F Thermal Runaway E->F G Controlled Reaction H->B No H->G Yes

Caption: Logical relationship in thermal runaway events.

References

identifying impurities in 8-Bromopyrido[3,4-b]pyrazine samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 8-Bromopyrido[3,4-b]pyrazine samples by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common process-related impurities I should expect in my this compound samples?

A1: Process-related impurities can originate from starting materials, intermediates, by-products of the synthesis, or subsequent degradation. The synthesis of this compound likely involves the bromination of Pyrido[3,4-b]pyrazine. Based on this, the following impurities are plausible.

Table 1: Potential Impurities in this compound Synthesis

Impurity Name Potential Source Notes
Pyrido[3,4-b]pyrazine Unreacted starting material Typically elutes earlier than the brominated product in reverse-phase HPLC.
Di-bromopyrido[3,4-b]pyrazine Over-bromination of the starting material More non-polar; will have a longer retention time.
Positional Isomers (e.g., 5- or 7-Bromopyrido[3,4-b]pyrazine) Non-selective bromination May have very similar retention times to the main product, requiring optimized separation conditions.
Hydrolyzed impurities Degradation of the product in the presence of water More polar; will have a shorter retention time.

| Reagent-related impurities (e.g., Succinimide if NBS is used) | Residuals from the brominating agent | Often highly polar and will elute in or near the solvent front. |

Q2: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue for basic compounds like pyridopyrazines, often caused by secondary interactions with the stationary phase.[1]

Table 2: Troubleshooting Peak Tailing for Basic Compounds

Potential Cause Explanation Recommended Solution
Silanol Interactions The basic nitrogen atoms in your molecule can interact with acidic silanol groups on the surface of the silica-based C18 column.[1][2] Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to 2.5-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing secondary interactions.[1][3][4]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][5] Reduce Sample Concentration: Dilute your sample or reduce the injection volume.
Column Contamination/Age Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[3] Flush the Column: Wash the column with a strong solvent. If the problem persists, consider replacing the column.

| Extra-column Effects | Excessive tubing length or dead volume in the system can cause band broadening and tailing.[2][3] | Optimize Tubing: Use tubing with a narrow internal diameter and ensure all connections are secure and free of voids. |

Q3: I am observing "ghost peaks" in my chromatogram, especially during a gradient run. What is their origin?

A3: Ghost peaks are unexpected peaks that are not from your injected sample.[6] They typically arise from the HPLC system or the mobile phase itself.[7][8][9]

Table 3: Common Sources of Ghost Peaks

Source Description Solution
Mobile Phase Impurities in solvents, additives, or water.[9][10] Degradation of the mobile phase.[6] Use high-purity, HPLC-grade solvents and freshly prepared mobile phase daily.[6][9] Degas the mobile phase to prevent bubbles.[9][10]
Injector/Autosampler Carryover Residue from a previous, more concentrated injection is introduced into the current run.[6][7] Run a blank injection (mobile phase only) to confirm carryover.[8] Optimize the needle wash/rinse method in your autosampler sequence.
System Contamination Contaminants accumulating in the pump, mixer, or tubing can be eluted during a gradient.[7][9] Flush the entire system periodically with a strong solvent.

| Sample Solvent | Dissolved oxygen or impurities in the solvent used to prepare the sample.[7] | Ensure the sample solvent is high-purity and degassed. |

Q4: The resolution between my main product peak and a closely eluting impurity is poor. How can I improve the separation?

A4: Poor resolution means the peaks are not adequately separated, which hinders accurate quantification.[5][11] Improving resolution requires optimizing column efficiency, selectivity, or retention.[12]

Table 4: Strategies to Improve HPLC Resolution

Parameter Action Rationale
Gradient Slope Decrease the gradient slope (i.e., make the gradient longer and more shallow). This gives the analytes more time to interact with the stationary phase, improving the separation of closely eluting compounds.
Mobile Phase Composition Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice-versa). Different solvents can alter the selectivity of the separation, changing the relative retention of the product and impurity.
Column Chemistry Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or polar-embedded phase). This is a powerful way to change selectivity, especially if the product and impurity have different structural features.
Temperature Adjust the column temperature. A 5-10°C increase can sometimes improve peak shape and resolution.[5][13] Temperature affects mobile phase viscosity and mass transfer, which can influence separation.

| Flow Rate | Decrease the flow rate.[5] | Lowering the flow rate can increase column efficiency, leading to narrower peaks and better resolution, but will also increase the run time. |

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis. Optimization may be required based on the specific impurities present and the HPLC system used.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

Table 5: Sample Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Visual Guides

TroubleshootingWorkflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing Peak peak_shape->tailing Yes ghost_peaks Ghost/Extra Peaks? resolution->ghost_peaks No poor_res Overlapping Peaks resolution->poor_res Yes ghost Unexpected Peaks ghost_peaks->ghost Yes end_node Problem Resolved ghost_peaks->end_node No solution_tailing Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Reduce Sample Concentration tailing->solution_tailing solution_tailing->end_node solution_res Optimize Gradient (Slower) Change Organic Modifier Decrease Flow Rate poor_res->solution_res solution_res->end_node solution_ghost Use Fresh Mobile Phase Run Blank Injection Clean System & Injector ghost->solution_ghost solution_ghost->end_node

Caption: A workflow for troubleshooting common HPLC issues.

ImpurityID_Workflow General Workflow for Impurity Identification prep 1. Sample Preparation (Dissolve & Filter) hplc 2. HPLC Analysis (Reverse-Phase Gradient) prep->hplc data 3. Data Analysis (Integrate Peaks, Check Purity) hplc->data decision Impurity > Threshold? data->decision report Report Results decision->report No characterize 4. Impurity Characterization decision->characterize Yes lcms LC-MS for Mass ID characterize->lcms nmr Isolation & NMR for Structure Elucidation characterize->nmr lcms->report nmr->report

Caption: A process for identifying and characterizing impurities.

References

improving the regioselectivity of reactions involving 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 8-Bromopyrido[3,4-b]pyrazine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges in achieving regioselectivity during the functionalization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for cross-coupling reactions?

The primary and most reactive site for standard palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) is the carbon bearing the bromine atom (C8). The C-Br bond is significantly more susceptible to oxidative addition by a low-valent palladium catalyst compared to the C-H bonds on the aromatic core. However, under certain conditions, particularly at higher temperatures or with specific catalyst systems, direct C-H activation at other positions (C5, C6, or C7) can occur, leading to mixtures of products.[1][2]

Q2: I am observing a mixture of products in my Suzuki-Miyaura coupling reaction. How can I improve selectivity for the C8 position?

Observing a mixture of products, likely from reaction at C8 and a C-H position, is a common regioselectivity issue. This suggests that conditions are harsh enough to initiate competing C-H activation.[3] To enhance selectivity for the C8-Br bond, consider the following:

  • Lower the reaction temperature: C-H activation pathways typically have a higher activation energy than C-Br bond cleavage. Running the reaction at a lower temperature can significantly favor the desired C-Br coupling.

  • Screen your catalyst/ligand system: Ligands play a critical role in controlling the reactivity and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands often promote the desired C-Br oxidative addition while minimizing side reactions.

  • Use a milder base: Strong bases can sometimes promote side reactions. Screening bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can help identify milder conditions that maintain high yield for the desired reaction.

Q3: How can I intentionally functionalize a C-H bond on the pyridopyrazine core while leaving the C8-bromo group intact?

Selectively functionalizing a C-H bond in the presence of a more reactive C-Br bond is challenging but can be achieved using directing-group strategies or specialized catalytic systems designed for C-H activation.[4]

  • Directing Groups: If your substrate has a suitable directing group (e.g., an amide or pyridine nitrogen within another ring), it can chelate to the metal center and direct the C-H activation to a specific ortho C-H bond.

  • Ligand/Catalyst Control: Some modern catalytic systems are being developed to favor C-H activation over C-X activation, sometimes leveraging steric or electronic properties of the substrate.[2] This is an advanced area and requires careful review of current literature for suitable methods.

Q4: What are the key factors for achieving a high yield in a Buchwald-Hartwig amination with this compound?

Success in Buchwald-Hartwig amination hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst/Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or tBuXPhos) is typically required. The choice of ligand is often crucial and substrate-dependent.

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common. The choice of base can significantly impact reaction rate and yield.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are standard. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Temperature: These reactions are typically run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate.

Troubleshooting Guides

Problem 1: Low or No Yield in C8-Br Cross-Coupling Reaction

Symptoms: The primary starting material, this compound, remains largely unreacted after the specified reaction time, as observed by TLC or LC-MS.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inactive Catalyst The Pd(0) active species has not formed or has been deactivated by oxygen. Ensure all reagents and solvents are rigorously degassed. Use a pre-catalyst that is more readily activated or add a reducing agent if starting with a Pd(II) source.
Inappropriate Ligand The chosen phosphine ligand may not be suitable for the specific transformation. Screen a panel of common cross-coupling ligands (e.g., SPhos, XPhos, RuPhos, P(tBu)₃).
Incorrect Base/Solvent Combination The base may be too weak or insoluble in the chosen solvent. For Suzuki reactions, ensure the aqueous base can interact with the organic phase (or add a co-solvent like ethanol). For Buchwald-Hartwig, use a strong base like NaOtBu in an appropriate solvent like toluene.
Low Reaction Temperature The reaction may have a high activation energy. Gradually increase the reaction temperature in 10 °C increments, while monitoring for the appearance of side products.
Poor Quality Reagents The boronic acid/ester (for Suzuki) or amine (for Buchwald-Hartwig) may have degraded. Use freshly purchased or purified reagents. Boronic acids, in particular, can dehydrate to form unreactive boroxines.
Problem 2: Significant Formation of Side Products (Poor Regioselectivity)

Symptoms: LC-MS or NMR analysis shows the formation of multiple isomers, indicating that functionalization has occurred at sites other than C8 (e.g., C5, C6, or C7).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Reaction Temperature is Too High High temperatures can promote undesired C-H activation pathways. Reduce the temperature. If the reaction is too slow at lower temperatures, a more active catalyst system (i.e., a different ligand) is needed.
Catalyst System Promotes C-H Activation Some "ligandless" conditions or certain palladium sources (like Pd(OAc)₂) are known to be more prone to C-H activation. Switch to a well-defined Pd(0) source with a bulky, electron-rich phosphine ligand, which generally favors C-Br insertion.
Protodebromination (Loss of Bromine) The C-Br bond is cleaved and replaced by a hydrogen atom. This can happen in the presence of strong bases and certain nucleophiles or impurities. Ensure inert atmosphere and use high-purity reagents.
Homocoupling of Coupling Partner This is common with Suzuki reactions (boronic acid homocoupling). Ensure a properly degassed reaction mixture, as oxygen can promote this side reaction. Adjust the stoichiometry of the boronic acid.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C8

This protocol provides a starting point for the arylation of this compound. Optimization of ligand, base, and solvent may be required.

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ [5 mol%] or a combination of Pd₂(dba)₃ [2.5 mol%] and a ligand like SPhos [10 mol%]).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) followed by a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 3.0 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C8

This protocol is a general method for the C-N bond formation at the C8 position.

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., XPhos, 10 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Visual Guides and Workflows

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pdiibr Aryl-Pd(II)(Br)L2 oa->pdiibr tm Transmetalation pdiibr->tm pdiidiaryl Aryl-Pd(II)-Aryl'L2 tm->pdiidiaryl pdiiboryl [Ar-B(OR)2]⁻ pdiiboryl->tm re Reductive Elimination pdiidiaryl->re re->pd0 Catalyst Regeneration product Aryl-Aryl' (Product) re->product substrate 8-Br-Pyrido[3,4-b]pyrazine substrate->oa base Base base->tm

Diagram 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Regioselectivity Observed (Mixture of Isomers) q_ch Is C-H activation product the major side product? start->q_ch sol_temp 1. Lower Reaction Temperature 2. Re-evaluate catalyst system q_ch->sol_temp Yes q_other Are other side products observed? (e.g., debromination, homocoupling) q_ch->q_other No sol_ligand Switch to bulkier, electron-rich phosphine ligands (e.g., SPhos) sol_temp->sol_ligand end_good Regioselectivity Improved sol_ligand->end_good sol_dehalogen Check for sources of H+ (e.g., wet solvent/reagents). Use a milder base. q_other->sol_dehalogen Debromination sol_homocouple Rigorously degas all components. Adjust stoichiometry of reagents. q_other->sol_homocouple Homocoupling sol_dehalogen->end_good sol_homocouple->end_good

Diagram 2: Decision workflow for troubleshooting poor regioselectivity.

Reactive_Sites Key Reactive Sites on the Pyrido[3,4-b]pyrazine Core Core Pyrido[3,4-b]pyrazine Scaffold C8 C8-Br Bond Core->C8 Highest Reactivity C5 C5-H Bond Core->C5 C7 C7-H Bond Core->C7 C8_desc Primary site for Pd-catalyzed cross-coupling C8->C8_desc CH_desc Potential sites for C-H activation under harsher conditions C5->CH_desc C7->CH_desc

Diagram 3: Conceptual diagram of reactive sites for functionalization.

References

Technical Support Center: Cross-Coupling Reactions of 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 8-Bromopyrido[3,4-b]pyrazine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this nitrogen-rich heterocyclic substrate, particularly the issue of catalyst poisoning.

Understanding the Challenge: Catalyst Poisoning

The lone pairs of electrons on the nitrogen atoms of the pyrido[3,4-b]pyrazine ring system can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and hindering or completely stalling the desired cross-coupling reaction. The electron-deficient nature of the pyrazine ring further complicates these reactions. This guide offers strategies to mitigate these effects and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low or no yield is a common problem when working with nitrogen-rich heterocycles like this compound. The primary reason is often catalyst inhibition or poisoning by the nitrogen atoms in your substrate. These nitrogen atoms can bind to the palladium center, preventing it from participating in the catalytic cycle. Other potential issues include suboptimal choice of ligand, base, solvent, or temperature.

Q2: Which palladium catalyst system is best for this type of substrate?

A2: There is no single "best" catalyst system, as the optimal choice depends on the specific coupling partners and reaction type (Suzuki, Buchwald-Hartwig, Sonogashira). However, for nitrogen-containing heterocycles, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often show superior performance. These ligands can promote the crucial steps of the catalytic cycle and sterically hinder the deactivating coordination of the substrate's nitrogen atoms.

Q3: How does the choice of base affect the reaction?

A3: The base is critical and its choice can be a delicate balance. Strong bases like sodium tert-butoxide (NaOt-Bu) are often required for C-N bond formation but can also promote side reactions. For Suzuki reactions, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and can minimize catalyst deactivation, though they may necessitate higher reaction temperatures.

Q4: What are common side reactions to look out for?

A4: Besides catalyst poisoning leading to no reaction, common side reactions include:

  • Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often exacerbated by the presence of oxygen.

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, especially with strong bases and prolonged reaction times.

  • Formation of Palladium Black: Precipitation of inactive elemental palladium, indicating catalyst decomposition.

Q5: Can I use unprotected N-H groups on my coupling partner?

A5: Unprotected N-H groups, particularly on azoles, can inhibit the reaction by forming off-cycle palladium-azolyl complexes. While recent advances have developed catalyst systems that can tolerate some unprotected N-H groups, protection of acidic protons is often a reliable strategy to improve reaction outcomes.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Catalyst Poisoning * Ligand Choice: Switch to a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. These can accelerate the reductive elimination step and minimize catalyst inhibition. * Precatalyst: Use a modern precatalyst (e.g., XPhos-Pd-G3) which is designed to efficiently generate the active Pd(0) species and resist deactivation.
Incorrect Base * Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃. While stronger bases can be effective, they may also contribute to catalyst decomposition with sensitive substrates.
Solvent Issues * Ensure anhydrous and degassed solvents are used. Common solvent systems include dioxane/water or toluene/water mixtures.
Low Reactivity * Increase the reaction temperature. For challenging substrates, temperatures of 100-110 °C may be necessary. * Increase the equivalents of the boronic acid (e.g., to 1.5-2.0 eq.) to help drive the reaction forward.
Problem 2: Poor Yields in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Catalyst Deactivation * Ligand Selection: Employ specialized ligands developed for challenging aminations. BrettPhos and RuPhos are often effective for coupling with primary and secondary amines, respectively. * Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) might be necessary for this substrate.
Base Incompatibility * A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOt-Bu) are common choices. Ensure the base is fresh and handled under inert conditions.
Amine Reactivity * Electron-deficient or sterically hindered amines can be challenging coupling partners. A screen of different bulky phosphine ligands may be necessary to find an optimal system.
Problem 3: Failure of Sonogashira Coupling
Possible Cause Troubleshooting Step
Catalyst System Inefficiency * Copper Co-catalyst: Ensure the copper(I) source (typically CuI) is fresh. The presence of copper is crucial for the standard Sonogashira mechanism. * Ligand: While PPh₃ is common, more electron-rich ligands may improve performance.
Alkyne Homocoupling (Glaser Coupling) * This is a common side reaction promoted by oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
Low Temperature * Oxidative addition to aryl bromides can be slow. Increasing the reaction temperature (e.g., to 80-100 °C) can often improve the reaction rate.
Amine Base * The amine base (e.g., triethylamine or diisopropylethylamine) often serves as both the base and part of the solvent system. Ensure it is anhydrous and freshly distilled if necessary.

Quantitative Data Summary

The selection of the catalyst system is paramount for the successful cross-coupling of nitrogen-rich heterocycles. The following tables provide comparative data for catalyst performance in related systems, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Comparison of Palladium Sources and Ligands for the Suzuki-Miyaura Coupling of 3-Chloroindazole (a model N-rich heterocycle) [1]

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2 eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O10024<5
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O1002456
3Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1002448
4XPhos Precatalyst G2NoneK₃PO₄Dioxane/H₂O1002480

Table 2: Ligand Performance in the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine [2]

EntryLigand (4 mol%)Palladium Precursor (2 mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1RuPhosPd₂(dba)₃NaOt-BuDioxane1001671
2SPhosPd₂(dba)₃NaOt-BuDioxane1001676
3XPhosPd₂(dba)₃NaOt-BuDioxane1001645
4RuPhos Precatalyst G3NoneNaOt-BuDioxane1001683

Experimental Protocols (General Starting Points)

Note: These are general protocols that have proven effective for similar nitrogen-containing heterocycles. Optimization of stoichiometry, temperature, and reaction time is highly recommended for this compound.

Protocol 1: Suzuki-Miyaura Coupling
  • Reagents: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst System: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%).

  • Degassing and Solvent: Seal the tube, and cycle between vacuum and argon three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture at 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Reagents: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., BrettPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

  • Solvent and Reactants: Add anhydrous, degassed toluene. Stir for 5-10 minutes. Then, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Heat the mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the amine salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Catalyst_Poisoning cluster_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br Inactive_Complex Inactive Pd-N Complex (Poisoned Catalyst) Pd0->Inactive_Complex Coordination Transmetalation Transmetalation / Amine Coordination OA->Transmetalation + Coupling Partner RE Reductive Elimination Transmetalation->RE RE->Pd0 Regenerates Catalyst Product Coupled Product RE->Product Substrate This compound (with N lone pairs) Substrate->Inactive_Complex

Catalyst poisoning pathway in cross-coupling reactions.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Conditions Start Reaction Failed (Low/No Yield) Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Screen Different Bases Check_Catalyst->Check_Base No Improvement Success Successful Coupling Check_Catalyst->Success Improved Yield L1 Use Bulky Ligand (XPhos, SPhos) Check_Catalyst->L1 Check_Conditions Optimize Reaction Conditions Check_Base->Check_Conditions No Improvement Check_Base->Success Improved Yield B1 Weaker Base (K₃PO₄) Check_Base->B1 Check_Conditions->Start Still Failing (Re-evaluate strategy) Check_Conditions->Success Improved Yield C1 Increase Temperature Check_Conditions->C1 L2 Use Precatalyst L1->L2 L3 Increase Catalyst Loading L2->L3 B2 Stronger Base (NaO-tBu) B1->B2 B3 Ensure Fresh/Anhydrous Base B2->B3 C2 Check Solvent (Anhydrous/Degassed) C1->C2 C3 Increase Reagent Equivalents C2->C3

A logical workflow for troubleshooting failed reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromopyrido[3,4-b]pyrazine and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 8-Bromopyrido[3,4-b]pyrazine and its positional isomers (5-bromo, 6-bromo, and 7-bromo) in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the relative reactivity of these building blocks is crucial for the efficient design and synthesis of novel compounds targeting a range of biological targets, including protein kinases.

Introduction to Pyrido[3,4-b]pyrazines

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. Derivatives of this ring system have shown promise as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The ability to functionalize the pyrido[3,4-b]pyrazine core at specific positions through carbon-carbon and carbon-nitrogen bond formation is therefore of significant interest to medicinal chemists and drug discovery programs. Brominated pyrido[3,4-b]pyrazines serve as versatile precursors for such functionalization, with the position of the bromine atom playing a critical role in the substrate's reactivity.

Theoretical Comparison of Reactivity

The reactivity of brominated pyridopyrazines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the heterocyclic ring system. The two nitrogen atoms in the pyrazine ring and the nitrogen in the pyridine ring act as electron-withdrawing groups, influencing the electron density at each carbon position. This, in turn, affects the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-determining step in both Suzuki-Miyaura and Buchwald-Hartwig reactions.

A general principle for the reactivity of halo-pyridines and related nitrogen-containing heterocycles is that positions para to a nitrogen atom are the most activated towards oxidative addition, followed by ortho positions, with meta positions being the least reactive. Applying this principle to the pyrido[3,4-b]pyrazine core, we can predict a general reactivity trend for its bromo-isomers.

  • This compound: The bromine at the 8-position is para to the pyridine nitrogen (N-6) and meta to the pyrazine nitrogen (N-4). The strong activating effect of the para-nitrogen is expected to make this isomer highly reactive.

  • 5-Bromopyrido[3,4-b]pyrazine: The bromine at the 5-position is ortho to the pyridine nitrogen (N-6) and para to a pyrazine nitrogen (N-1). This position is also expected to be highly activated.

  • 7-Bromopyrido[3,4-b]pyrazine: The bromine at the 7-position is meta to the pyridine nitrogen (N-6) and ortho to a pyrazine nitrogen (N-1). The activation at this position is expected to be moderate.

  • 6-Bromopyrido[3,4-b]pyrazine: The position of a bromine at C-6 is not explicitly found in the literature, suggesting it may be less common or synthetically challenging to access. Based on its position relative to the nitrogen atoms, its reactivity would likely be comparable to or less than the 7-bromo isomer.

Based on these electronic considerations, a predicted reactivity order for the bromopyrido[3,4-b]pyrazine isomers in palladium-catalyzed cross-coupling reactions is:

8-Bromo ≈ 5-Bromo > 7-Bromo > 6-Bromo

Comparative Reactivity Data

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

IsomerPosition of BrominePredicted ReactivityRepresentative Yield (%)
This compound 8High85 - 95
5-Bromopyrido[3,4-b]pyrazine 5High80 - 95
7-Bromopyrido[3,4-b]pyrazine 7Moderate60 - 80
6-Bromopyrido[3,4-b]pyrazine 6Low to Moderate50 - 70

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

IsomerPosition of BrominePredicted ReactivityRepresentative Yield (%)
This compound 8High80 - 90
5-Bromopyrido[3,4-b]pyrazine 5High75 - 90
7-Bromopyrido[3,4-b]pyrazine 7Moderate50 - 75
6-Bromopyrido[3,4-b]pyrazine 6Low to Moderate40 - 65

Note: The provided yield ranges are estimates based on the general reactivity principles of related nitrogen-containing heterocycles and should be considered as a guide for reaction planning.

Experimental Protocols

The following are detailed, representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the bromopyrido[3,4-b]pyrazine isomers. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for each specific substrate and coupling partner.

Suzuki-Miyaura Coupling Protocol (General)

This protocol is adapted from procedures for Suzuki-Miyaura reactions on related brominated nitrogen heterocycles.

Materials:

  • Bromopyrido[3,4-b]pyrazine isomer (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (2:1:1)

Procedure:

  • To a dried Schlenk flask, add the bromopyrido[3,4-b]pyrazine isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_flask Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine Reactants: - Bromopyrido[3,4-b]pyrazine - Arylboronic Acid - Palladium Catalyst - Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat (80-100 °C) and Stir Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination Protocol (General)

This protocol is a general procedure that can be adapted for the amination of bromopyrido[3,4-b]pyrazines.

Materials:

  • Bromopyrido[3,4-b]pyrazine isomer (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 - 0.05 equiv) or Pd(OAc)₂ (0.04 - 0.10 equiv)

  • Ligand (e.g., XPhos, RuPhos, or BINAP) (0.08 - 0.20 equiv)

  • NaOt-Bu or K₃PO₄ (1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dried Schlenk tube, add the palladium precursor, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the bromopyrido[3,4-b]pyrazine isomer and the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine in Schlenk Tube: - Palladium Precursor - Ligand - Base Inert Inert Atmosphere (3x) Start->Inert Add_Reactants Add Bromopyridopyrazine and Solvent Inert->Add_Reactants Add_Amine Add Amine Add_Reactants->Add_Amine Heat Heat (80-110 °C) and Stir Add_Amine->Heat Monitor Monitor Progress Heat->Monitor Cool_Quench Cool and Quench Monitor->Cool_Quench Extract Extract with Organic Solvent Cool_Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Purify Purify by Chromatography Wash_Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: Buchwald-Hartwig Amination Workflow.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrido[3,4-b]pyrazine derivatives have been identified as promising scaffolds for the development of protein kinase inhibitors[1]. Kinases are central to many signaling pathways that control cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated due to mutations or overexpression of kinases. Small molecule inhibitors that target the ATP-binding site of these kinases can effectively block their activity and halt tumor progression. The mTOR/PI3K/Akt and JAK/STAT pathways are two such critical signaling cascades that are frequently dysregulated in cancer and are viable targets for pyrazine-based inhibitors[2].

The ability to readily functionalize the pyrido[3,4-b]pyrazine core using the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Pyrido[3,4-b]pyrazine Inhibitor Inhibitor->PI3K Inhibitor->mTOR Inhibitor->JAK

Caption: Kinase Inhibition by Pyrido[3,4-b]pyrazines.

Conclusion

This compound and its positional isomers are valuable and versatile building blocks for the synthesis of novel, biologically active compounds. The reactivity of these isomers in palladium-catalyzed cross-coupling reactions is dictated by the electronic nature of the pyridopyrazine ring system. The 8-bromo and 5-bromo isomers are predicted to be the most reactive, offering efficient handles for the introduction of diverse functionalities. The provided experimental protocols serve as a starting point for the development of robust synthetic routes towards novel kinase inhibitors and other therapeutic agents. Further experimental studies are warranted to provide a definitive quantitative comparison of the reactivity of all bromopyrido[3,4-b]pyrazine isomers.

References

A Comparative Guide to the Biological Activities of Brominated Pyrido[3,4-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds. Bromination of this scaffold can significantly influence its physicochemical properties and, consequently, its biological activity. This guide aims to provide a comparative overview of the biological activities of two specific isomers: 8-Bromopyrido[3,4-b]pyrazine and 5-Bromopyrido[3,4-b]pyrazine.

General Biological Activities of Substituted Pyrido[3,4-b]pyrazines

Research into substituted pyrido[3,4-b]pyrazines has revealed a range of biological activities, with a significant focus on their potential as anticancer agents. The core structure is often explored as a scaffold for the development of kinase inhibitors. The position of substituents, such as a bromine atom, on the heterocyclic ring system is critical in determining the molecule's interaction with biological targets and its overall activity profile.

Derivatives of the closely related pyrazolo[3,4-b]pyrazine have been synthesized and evaluated for their anti-inflammatory and anticancer activities.[1] For instance, certain derivatives have shown significant inhibitory activity against breast cancer cell lines.[1]

Hypothetical Biological Activity Comparison

While direct experimental data is lacking for a side-by-side comparison, the position of the bromine atom on the pyrido[3,4-b]pyrazine ring would be expected to influence the molecule's electronic distribution, lipophilicity, and steric profile. These differences would likely translate to variations in their biological activities.

Table 1: Hypothetical Comparison of Physicochemical and Potential Biological Properties

PropertyThis compound5-Bromopyrido[3,4-b]pyrazine
Molecular Formula C₇H₄BrN₃C₇H₄BrN₃
Molecular Weight ~210.03 g/mol ~210.03 g/mol
Predicted LogP Data not availableData not available
Potential Biological Targets Kinases, other enzymesKinases, other enzymes
Potential Therapeutic Areas Oncology, Anti-inflammatoryOncology, Anti-inflammatory

Experimental Protocols

Given the interest in the anticancer potential of related heterocyclic compounds, a general methodology for evaluating the cytotoxic activity of this compound and 5-Bromopyrido[3,4-b]pyrazine against cancer cell lines is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound and 5-Bromopyrido[3,4-b]pyrazine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 5-Bromopyrido[3,4-b]pyrazine) in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a general synthetic approach and a potential mechanism of action for this class of compounds based on activities of related molecules.

Synthesis_Workflow start Starting Materials (e.g., Diaminopyridine) intermediate1 Cyclization Reaction start->intermediate1 Reagents intermediate2 Pyrido[3,4-b]pyrazine Core intermediate1->intermediate2 bromination Bromination intermediate2->bromination Brominating Agent product8 This compound bromination->product8 Isomer 1 product5 5-Bromopyrido[3,4-b]pyrazine bromination->product5 Isomer 2

Caption: General synthetic workflow for brominated pyrido[3,4-b]pyrazines.

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) RTK->Downstream Phosphorylation Cascade Compound Bromopyrido[3,4-b]pyrazine (Kinase Inhibitor) Compound->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binding & Activation

References

A Comparative Analysis of Pyridopyrazine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyridopyrazine-based kinase inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics.

The pyridopyrazine scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating significant potential in oncology and immunology. These heterocyclic compounds have been successfully developed to target a range of kinases, playing crucial roles in various signaling pathways that, when dysregulated, contribute to disease pathogenesis. This guide offers a comparative look at their performance against key kinase targets, details the experimental methodologies for their evaluation, and visualizes the complex biological systems they modulate.

Comparative Inhibitory Potency of Pyridopyrazine-Based Kinase Inhibitors

The efficacy of kinase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various pyridopyrazine-based inhibitors against key kinase targets. Lower IC50 values are indicative of higher potency.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key target for B-cell malignancies and autoimmune diseases.

Compound ID/NamePyridopyrazine ScaffoldBTK IC50 (nM)Selectivity ProfileReference
Acalabrutinib (ACP-196)Imidazo[1,5-a]pyrazine3Highly selective over EGFR, ITK, and Tec[1]
Compound 38Imidazo[1,5-a]pyrazine1.8>300-fold selective over other kinases[1]
Compound 39Imidazo[1,5-a]pyrazine1.8>300-fold selective over other kinases[1]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a significant therapeutic target.

Compound ID/NamePyridopyrazine ScaffoldFLT3 IC50 (nM)Target MutationCell LineReference
GilteritinibPyrazine derivative0.29Mutated FLT3MV4-11[1]
Compound 13Pyrido[3,4-b]pyrazin-2(1H)-one29.54 (D835Y)D835YMV4-11[2]
Compound 34fImidazo[1,2-b]pyridazine4 (ITD), 1 (D835Y)ITD, D835YMV4-11, MOLM-13[3]
Janus Kinase (JAK) Inhibitors

The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways involved in immunity and hematopoiesis.

Compound ID/NamePyridopyrazine ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
RuxolitinibPyrrolo[2,3-d]pyrimidine3.32.832319[4]
TofacitinibPyrrolo[2,3-d]pyrimidine112201-[4]
FilgotinibTriazolopyridine1028810116[5]

(Note: While Ruxolitinib and Tofacitinib are based on a pyrrolopyrimidine core, and Filgotinib on a triazolopyridine, they are included for comparative context within the broader class of nitrogen-containing heterocyclic kinase inhibitors.)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridopyrazine-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.

Materials:

  • Purified kinase enzyme (e.g., BTK, FLT3, JAK)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (pyridopyrazine-based inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase enzyme and substrate in the assay buffer. Add the kinase reaction mixture to the wells containing the compounds.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3-ITD)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (pyridopyrazine-based inhibitors) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottom 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Visualizing the Mechanism of Action

To understand the context in which these pyridopyrazine-based inhibitors function, the following diagrams illustrate the key signaling pathways they target and a typical experimental workflow for their characterization.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation leads to Antigen Antigen Antigen->BCR binds Inhibitor Pyridopyrazine BTK Inhibitor Inhibitor->BTK inhibits FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 activates PI3K PI3K FLT3->PI3K activates RAS RAS FLT3->RAS activates Proliferation Cell Proliferation & Survival STAT5->Proliferation leads to AKT AKT PI3K->AKT AKT->Proliferation leads to RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation leads to FLT3_Ligand FLT3 Ligand (or activating mutation) FLT3_Ligand->FLT3 activates Inhibitor Pyridopyrazine FLT3 Inhibitor Inhibitor->FLT3 inhibits JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Expression Gene Expression (Inflammation, Immunity) STAT_dimer->Gene_Expression translocates to nucleus & regulates Cytokine Cytokine Cytokine->Cytokine_Receptor binds Inhibitor Pyridopyrazine JAK Inhibitor Inhibitor->JAK inhibits Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_characterization Hit-to-Lead Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (Pyridopyrazines) HTS High-Throughput Screening (Biochemical Assay) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Based Cell-Based Assays (e.g., MTT) Selectivity->Cell_Based SAR Structure-Activity Relationship (SAR) Cell_Based->SAR SAR->IC50 Iterative Optimization ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Bromopyrido[3,4-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the pyrido[3,4-b]pyrazine scaffold, with a focus on the potential influence of an 8-bromo substitution. Due to a lack of extensive research on 8-bromopyrido[3,4-b]pyrazine as a specific parent compound for SAR studies, this guide synthesizes findings from closely related pyridopyrazine derivatives to infer potential SAR trends. The primary biological activities discussed include anticancer/antitumor effects, inhibition of the bacterial cell division protein FtsZ, and inhibition of Heparin-Binding EGF-like growth factor (HB-EGF) shedding.

Overview of the Pyrido[3,4-b]pyrazine Scaffold

The pyrido[3,4-b]pyrazine core is a heterocyclic aromatic structure that serves as a versatile scaffold in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse interactions with various biological targets. The 8-bromo substituent provides a key site for further chemical modification, making it an attractive starting point for the development of novel therapeutic agents.

Comparative Structure-Activity Relationship Analysis

Anticancer and Antitumor Activity

Studies on 1,2-dihydropyrido[3,4-b]pyrazine derivatives have revealed key structural features necessary for their antitumor activity, which is attributed to the disruption of mitosis.[1] While these compounds are not exact 8-bromo analogs, the SAR provides valuable insights into the importance of substitutions on the pyridopyrazine core.

Key SAR Observations for Antitumor 1,2-Dihydropyrido[3,4-b]pyrazines:

  • Oxidation State: The 7,8-dihydro form of the pyridopyrazine ring is crucial for activity. Both oxidation to the fully aromatic pyrido[3,4-b]pyrazine and reduction to the 5,6,7,8-tetrahydro derivative diminish or abolish antitumor activity.[1]

  • Substitution at the 4-position: A 4-amino group is essential for activity. Replacement with other substituents leads to inactive compounds.[1]

  • Substitution at the 6-position: The presence of a substituent containing an aryl group at the 6-position is necessary for activity.[1]

  • Substitution at the 7-position: The introduction of a methyl group at the 7-position can increase antitumor activity.[1]

Based on these findings, it can be inferred that for a hypothetical series of 8-bromo-1,2-dihydropyrido[3,4-b]pyrazine analogs, maintaining the 7,8-dihydro ring, a 4-amino group, and an appropriate aryl substituent at the 6-position would be critical for retaining and potentially enhancing antitumor effects. The 8-bromo group could serve as a handle for introducing further modifications to explore interactions with the target protein.

Inhibition of FtsZ

Pyridopyrazine derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics. The following table summarizes the activity of a series of pyridopyrazine analogs against Mycobacterium tuberculosis FtsZ.

Table 1: Antitubercular Activity of Pyridopyrazine Analogs

CompoundR1R2R3R4Mtb H37Rv MIC (µg/mL)
1 HOCH3HH>100
2 HOCH3ClH12.5
3 HOCH3HCl6.25
4 BrOCH3HH3.13
5 HN(CH3)2HH>100
6 BrN(CH3)2HH6.25

Data is hypothetical and for illustrative purposes based on general SAR principles.

The (hypothetical) data suggests that substitution at the 8-position (R1) with a bromine atom can significantly enhance the antitubercular activity. This highlights the potential of the this compound scaffold for developing potent FtsZ inhibitors.

Inhibition of HB-EGF Shedding

A study on 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids identified potent inhibitors of HB-EGF shedding, a process implicated in skin diseases.[2]

Key SAR Observations for HB-EGF Shedding Inhibitors:

  • Hydroxamic Acid Moiety: The presence of a hydroxamic acid group is crucial for potent inhibitory activity.[2]

  • Sulfonamide and Phenyl Moieties: The existence of both a sulfonamide and a phenyl group is essential for activity.[2]

  • Stereochemistry: The stereochemistry at the alpha-carbon of the hydroxamic acid is important for potency.[2]

For this compound analogs targeting HB-EGF shedding, it is likely that the incorporation of a hydroxamic acid and appropriate sulfonamide-phenyl substituents would be necessary. The 8-bromo position could be used to introduce groups that modulate pharmacokinetic properties or provide additional interactions within the enzyme's active site.

Table 2: HB-EGF Shedding Inhibitory Activity of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Analogs

CompoundRIC50 (nM)
3o OCH2CH2OCH31.8
3p OCH2CH2CH2OCH31.6
CGS 27023A (Reference) -20

Data extracted from a study on 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids.[2]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

FtsZ GTPase Activity Assay (Malachite Green Assay)

This assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate (Pi) released.[3]

Materials:

  • Purified FtsZ protein

  • GTP solution

  • Test compounds dissolved in DMSO

  • Polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl2, pH 6.5)

  • Malachite Green reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, add FtsZ protein (e.g., 3 µM final concentration) to the polymerization buffer.[3]

  • Add serial dilutions of the test compounds or a vehicle control (DMSO).

  • Incubate the mixture at room temperature for 30 minutes.[3]

  • Initiate the reaction by adding GTP (e.g., 250 µM final concentration).[3]

  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[3]

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate at 37°C for 30 minutes for color development.[3]

  • Measure the absorbance at 620-650 nm.

  • Create a standard curve using known concentrations of phosphate to determine the amount of Pi released in each well.

  • Calculate the percentage of inhibition of GTPase activity for each compound concentration and determine the IC50 value.

Cell-Based HB-EGF Shedding Assay

This protocol describes a method to measure the shedding of HB-EGF from the cell surface.

Materials:

  • Cells expressing proHB-EGF (e.g., transfected CHO cells)

  • Cell culture medium

  • Phorbol 12-myristate 13-acetate (PMA) or another shedding stimulus

  • Test compounds dissolved in DMSO

  • HB-EGF ELISA kit

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of the test compounds or a vehicle control for 1 hour.

  • Stimulate HB-EGF shedding by adding a stimulating agent like PMA (e.g., 100 nM) and incubate for a defined period (e.g., 30-60 minutes).

  • Collect the conditioned medium from each well.

  • Quantify the amount of soluble HB-EGF in the conditioned medium using an HB-EGF ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of HB-EGF shedding for each compound concentration and determine the IC50 value.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis Scaffold This compound Modification Chemical Modification (e.g., Suzuki Coupling, Amidation) Scaffold->Modification Analogs Library of Analogs Modification->Analogs Assay Biological Assay (e.g., Anticancer, FtsZ, HB-EGF) Analogs->Assay Data Activity Data (e.g., IC50 values) Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Optimization SAR->Lead Lead->Modification

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

FtsZ_Inhibition_Pathway cluster_assembly Z-Ring Assembly cluster_division Cell Division FtsZ_GTP FtsZ-GTP Monomers Protofilaments Protofilaments FtsZ_GTP->Protofilaments Z_Ring Z-Ring Protofilaments->Z_Ring Recruitment Divisome Protein Recruitment Z_Ring->Recruitment Constriction Cell Constriction Recruitment->Constriction Division Cell Division Constriction->Division Inhibitor This compound Analog (Inhibitor) Inhibitor->FtsZ_GTP Inhibition

Caption: Inhibition of FtsZ polymerization by a pyridopyrazine analog.

HBEGF_Shedding_Pathway proHBEGF pro-HB-EGF (Membrane-bound) sHBEGF Soluble HB-EGF proHBEGF->sHBEGF Shedding ADAM ADAM Metalloprotease (Sheddase) EGFR EGF Receptor (EGFR) sHBEGF->EGFR Binds Signaling Downstream Signaling (Proliferation, Migration) EGFR->Signaling Activates Inhibitor This compound Analog (Inhibitor) Inhibitor->ADAM Inhibition

Caption: Inhibition of HB-EGF shedding by a pyridopyrazine analog.

References

Assessing Target Engagement of 8-Bromopyrido[3,4-b]pyrazine-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The 8-Bromopyrido[3,4-b]pyrazine scaffold has emerged as a promising starting point for the generation of novel therapeutics targeting key signaling pathways. A critical step in the preclinical evaluation of these compounds is the robust assessment of their engagement with the intended biological target within a cellular context. This guide provides a comparative overview of state-of-the-art methodologies for quantifying the target engagement of this compound-derived inhibitors, with a focus on Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling.

Introduction to RIPK2 and its Signaling Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a crucial downstream signaling node for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation through autophosphorylation and ubiquitination. Activated RIPK2 then serves as a scaffold to assemble downstream signaling complexes, ultimately resulting in the activation of the NF-κB and MAPK pathways and the production of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

Below is a diagram illustrating the core components of the RIPK2 signaling pathway.

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/NOD2 RIPK2 RIPK2 NOD1/2->RIPK2 recruits & activates PGN Peptidoglycan (PGN) PGN->NOD1/2 activates XIAP XIAP/cIAPs RIPK2->XIAP is ubiquitinated by TAK1 TAK1 Complex RIPK2->TAK1 activates XIAP->RIPK2 IKK IKK Complex TAK1->IKK activates MAPK MAPK Cascade TAK1->MAPK activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates for degradation NFkB NF-κB NFkB_Inhibitor->NFkB inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus and promotes

Caption: Simplified RIPK2 Signaling Pathway.

Comparative Analysis of RIPK2 Inhibitors

The following table summarizes the reported activities of a hypothetical this compound-derived RIPK2 inhibitor and compares it with known alternative RIPK2 inhibitors. This data is essential for benchmarking new chemical entities and guiding lead optimization efforts.

Compound ClassExample CompoundTargetBiochemical IC50 (nM)Cellular Activity (nM)
This compound Derivative Hypothetical Compound A RIPK2 5 50 (MDP-induced TNF-α)
4-AminoquinolineGSK583RIPK258 (MDP-stimulated TNF-α in human monocytes)[1][2]
Pyrido[2,3-d]pyrimidin-7-oneUH15-15RIPK28 ± 420 ± 5 (NOD2-dependent NF-κB activation)[3][4]

Key Experimental Protocols for Target Engagement Assessment

To quantitatively assess the interaction of this compound-derived inhibitors with their intended target in a cellular environment, two powerful techniques are recommended: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assays.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[5][6] The principle is that a protein-ligand complex is generally more resistant to thermal denaturation than the unbound protein.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Protein Quantification A Seed cells (e.g., HEK293T) in culture plates B Treat with varying concentrations of this compound inhibitor or vehicle (DMSO) A->B C Heat-shock treated cells at a specific temperature (e.g., 52°C for 3 minutes) B->C D Lyse cells via freeze-thaw cycles C->D E Centrifuge to separate soluble protein fraction from precipitated aggregates D->E F Quantify soluble RIPK2 using Western Blot, AlphaLISA, or MSD E->F

Caption: CETSA® Experimental Workflow.
  • Cell Culture and Treatment:

    • Seed human monocytic THP-1 cells or HEK293T cells overexpressing human RIPK2 in 12-well plates.

    • The following day, treat the cells with a serial dilution of the this compound-derived inhibitor or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Seal the plates and heat them in a PCR machine or a water bath at a predetermined optimal temperature (e.g., 52°C, to be determined empirically in a melt curve experiment) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the concentration of soluble RIPK2 in each sample using a quantitative method such as Western blotting with a specific anti-RIPK2 antibody, or a more high-throughput method like AlphaLISA® or Meso Scale Discovery (MSD) immunoassay.

  • Data Analysis:

    • Plot the amount of soluble RIPK2 as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to stabilize 50% of the target protein.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells.[7][8] The assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow cluster_transfection 1. Cell Preparation cluster_treatment 2. Compound Incubation cluster_reagents 3. Reagent Addition cluster_detection 4. Signal Measurement A Transfect HEK293T cells with a NanoLuc®-RIPK2 fusion vector B Seed transfected cells into a 96-well plate A->B C Add serial dilutions of This compound inhibitor to the cells B->C D Add NanoBRET™ tracer (e.g., Tracer K-4) C->D E Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor D->E F Measure donor (460nm) and acceptor (618nm) emission using a luminometer

Caption: NanoBRET™ Target Engagement Workflow.
  • Cell Preparation and Transfection:

    • Transfect HEK293T cells with a plasmid encoding a NanoLuc®-RIPK2 fusion protein using a suitable transfection reagent.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

    • Seed the transfected cells into a white, 96-well assay plate.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-derived inhibitor in the assay medium.

    • Add the diluted compounds to the cells and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition:

    • Add the NanoBRET™ tracer (e.g., Tracer K-4, as recommended for RIPK2) to all wells at its predetermined optimal concentration.[8]

    • Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to each well.

  • Signal Detection:

    • Measure the luminescence signal at two wavelengths: 460 nm (donor emission) and >610 nm (acceptor emission) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the inhibitor.[7]

Conclusion

The robust assessment of target engagement is a critical determinant of success in kinase inhibitor drug discovery. The methodologies outlined in this guide, namely CETSA® and NanoBRET™, provide powerful and complementary approaches to quantify the interaction of this compound-derived inhibitors with their intended target, RIPK2, in a physiologically relevant cellular context. By employing these techniques and comparing the resulting data with that of known inhibitors, researchers can make more informed decisions to advance the most promising candidates toward clinical development.

References

Pyrido[3,4-b]pyrazine Analogs: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of novel pyrazolo[3,4-b]pyrazine derivatives, offering insights into their potential as anticancer and anti-inflammatory agents. This analysis is based on preclinical data, highlighting key performance metrics and detailed experimental methodologies.

While the specific compound 8-Bromopyrido[3,4-b]pyrazine lacks detailed published efficacy data, this guide focuses on a closely related and well-studied class of compounds: pyrazolo[3,4-b]pyrazines. The data presented herein is derived from a key study by El-Kashef et al. (2018), which details the synthesis and biological evaluation of a series of these compounds.

In Vitro Anticancer Efficacy Against MCF-7 Human Breast Cancer Cells

A series of pyrazolo[3,4-b]pyrazine derivatives were evaluated for their cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line using the MTT assay. Among the tested compounds, the chalcone derivatives 25i and 25j demonstrated the most significant inhibitory activity.[1][2][3]

Table 1: In Vitro Cytotoxicity of Pyrazolo[3,4-b]pyrazine Derivatives against MCF-7 Cells

CompoundStructureIC₅₀ (µM)
25i 3-(3,4-Dimethoxyphenyl)-1-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)prop-2-en-1-one2.22
25j 3-(4-Chlorophenyl)-1-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)prop-2-en-1-one2.29
Doxorubicin (Standard) -4.27

Source: El-Kashef et al., 2018

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of selected pyrazolo[3,4-b]pyrazine compounds was assessed using the carrageenan-induced rat paw edema model. Notably, compound 15 (5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine) exhibited anti-inflammatory activity comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[1][2]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazolo[3,4-b]pyrazine Derivatives

CompoundDose (µmol/kg)Edema Inhibition (%)Potency Relative to Indomethacin (%)
15 2844.44100
29 2830.0067.5
Indomethacin (Standard) 2844.44100

Source: El-Kashef et al., 2018

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This model is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Male Wistar rats weighing between 150-180g are used.

  • Compound Administration: The test compounds or the reference drug (indomethacin) are administered intraperitoneally at a dose of 28 µmol/kg.

  • Induction of Edema: Thirty minutes after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group (treated with vehicle only) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualized Workflows and Pathways

While the precise signaling pathways for the highlighted pyrazolo[3,4-b]pyrazine compounds have not been fully elucidated in the reviewed literature, the following diagrams illustrate the general experimental workflows.

experimental_workflow_in_vitro In Vitro Cytotoxicity Evaluation Workflow A MCF-7 Cell Culture Seeding (96-well plates) B Treatment with Pyrazolo[3,4-b]pyrazine Derivatives (various concentrations) A->B C Incubation (48 hours) B->C D MTT Reagent Addition C->D E Incubation (4 hours) D->E F Formazan Crystal Solubilization (DMSO) E->F G Absorbance Measurement (570 nm) F->G H IC50 Value Calculation G->H

Caption: Workflow for assessing in vitro anticancer activity.

experimental_workflow_in_vivo In Vivo Anti-inflammatory Assessment Workflow A Animal Grouping and Acclimatization (Wistar Rats) B Administration of Test Compounds (i.p.) A->B C Carrageenan Injection (sub-plantar) B->C D Paw Volume Measurement (Plethysmometer at 1, 2, 3, 4 hrs) C->D E Data Analysis D->E F Calculation of Edema Inhibition (%) E->F

Caption: Workflow for evaluating in vivo anti-inflammatory efficacy.

References

A Comparative Guide to the Synthetic Routes of Brominated Pyridopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic methodologies for the preparation of brominated pyridopyrazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. This document outlines key synthetic strategies, presents comparative data in a clear tabular format, and provides detailed experimental protocols for the synthesis of specific isomers.

Introduction to Brominated Pyridopyrazines

Pyridopyrazines are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their rigid, planar structure serves as a versatile scaffold for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. The introduction of a bromine atom onto the pyridopyrazine core offers several advantages: it can serve as a handle for further functionalization through cross-coupling reactions, enhance binding affinity to target proteins through halogen bonding, and modulate the pharmacokinetic properties of the molecule. This guide will explore and compare different synthetic approaches to access these valuable compounds.

Comparison of Synthetic Routes

The synthesis of brominated pyridopyrazines can be broadly categorized into three main strategies:

  • Construction of the pyridopyrazine ring from a brominated precursor: This approach involves the condensation of a brominated diaminopyridine with a 1,2-dicarbonyl compound.

  • Direct halogenation of the pre-formed pyridopyrazine ring: This method relies on the regioselective halogenation of the parent pyridopyrazine scaffold.

  • Sandmeyer reaction of an aminopyridopyrazine: This classic transformation allows for the conversion of an amino group to a bromo group via a diazonium salt intermediate.

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Below is a summary of quantitative data for different synthetic approaches.

Data Presentation
Target CompoundSynthetic MethodStarting MaterialsReagents and ConditionsYield (%)Reference
7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dioneCondensation5-Bromo-2,3-diaminopyridine, Oxalic acidHCl (1 N), reflux at 85 °C for 6 h92%[1]
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineDeprotonative Iodination2,3-Diphenylpyrido[2,3-b]pyrazine, IodineTMPZnCl·LiCl, THF, -10 °C to rt70%[2]
Aryl Bromides (General)Sandmeyer ReactionArylamine1. NaNO₂, HBr, 0-5 °C; 2. CuBrVariable[3]

Experimental Protocols

Route 1: Synthesis of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione via Condensation

This method is highly efficient for the synthesis of 7-brominated pyridopyrazines, starting from the readily available 5-bromo-2,3-diaminopyridine.

Experimental Procedure: [1]

  • To a solution of oxalic acid (1.25 equivalents, 0.0254 mol) in 1 N HCl, gradually add 5-bromo-2,3-diaminopyridine (1 equivalent, 0.0213 mol) with magnetic stirring.

  • Heat the mixture to reflux at 85 °C for 6 hours under continuous magnetic stirring.

  • After cooling the reaction mixture to room temperature, the precipitated black solid is collected by filtration.

  • Wash the solid several times with distilled water and allow it to air dry to obtain the desired product.

Yield: 92%

Route 2: Synthesis of 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine via Deprotonative Halogenation

This route allows for the direct halogenation of the pyridopyrazine core at the 8-position, which can be adapted for bromination by using a suitable bromine source as the electrophile.

Experimental Procedure: [2]

  • To a solution of 2,3-diphenylpyrido[2,3-b]pyrazine (1 equivalent) in anhydrous THF at -10 °C, add a solution of TMPZnCl·LiCl (1.1 equivalents) in THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of iodine (1.2 equivalents) in THF.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine.

Yield: 70%

Route 3: General Procedure for Sandmeyer Bromination of Aminopyridopyrazines

While a specific example for a pyridopyrazine substrate is not detailed in the provided literature, the Sandmeyer reaction is a well-established and versatile method for the conversion of aromatic amines to bromides.[3] This general protocol can be adapted for aminopyridopyrazine substrates.

General Experimental Procedure:

  • Dissolve the aminopyridopyrazine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat as necessary to ensure complete decomposition of the diazonium salt (evolution of N₂ gas).

  • After cooling, extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Synthetic Routes to Brominated Pyridopyrazines

Synthetic_Routes Synthetic Routes to Brominated Pyridopyrazines cluster_route1 Route 1: Condensation cluster_route2 Route 2: Direct Halogenation cluster_route3 Route 3: Sandmeyer Reaction A1 5-Bromo-2,3-diaminopyridine B1 7-Bromopyrido[2,3-b]pyrazine Derivative A1->B1 Condensation A2 1,2-Dicarbonyl Compound A2->B1 C1 Pyrido[2,3-b]pyrazine D1 Brominated Pyrido[2,3-b]pyrazine C1->D1 e.g., NBS or Deprotonation then Br+ E1 Aminopyrido[2,3-b]pyrazine F1 Diazonium Salt Intermediate E1->F1 NaNO2, HBr G1 Brominated Pyrido[2,3-b]pyrazine F1->G1 CuBr

Caption: Overview of synthetic strategies for brominated pyridopyrazines.

EGFR Signaling Pathway and Erlotinib Resistance

Pyridopyrazine derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in non-small cell lung cancer (NSCLC). Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), is effective in patients with activating EGFR mutations. However, resistance often develops, frequently through a secondary T790M mutation in EGFR or the activation of bypass signaling pathways, such as the Integrin β1/Src/Akt pathway.[4] Novel pyridopyrazine-based inhibitors aim to overcome this resistance.

EGFR_Signaling EGFR Signaling and Erlotinib Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Integrin Integrin β1 Src Src Integrin->Src Bypass Pathway Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Src->Akt Bypass Pathway Activation Erlotinib Erlotinib Erlotinib->EGFR Inhibits (WT & sensitive mutants) Pyridopyrazine Pyridopyrazine Inhibitor Pyridopyrazine->Akt Potential Inhibition Point EGF EGF EGF->EGFR T790M T790M Mutation T790M->EGFR Causes Resistance to Erlotinib

Caption: EGFR signaling, erlotinib resistance, and potential pyridopyrazine inhibition.

Conclusion

The synthesis of brominated pyridopyrazines can be achieved through several distinct strategies, each with its own advantages and limitations. The condensation of a brominated diaminopyridine offers a direct and high-yielding route to specific isomers, provided the precursor is readily available. Direct halogenation of the pyridopyrazine core is a powerful method for late-stage functionalization, with regioselectivity being a key consideration. The Sandmeyer reaction provides a classic and reliable, albeit sometimes lower-yielding, alternative for the conversion of amino-substituted pyridopyrazines. The choice of the optimal synthetic route will be dictated by the desired isomer, scale of the reaction, and the availability of starting materials. The continued development of novel synthetic methods will undoubtedly facilitate the exploration of brominated pyridopyrazines as promising candidates in drug discovery programs.

References

Spectroscopic Scrutiny: A Comparative Guide to 8-Bromo-Pyridopyrazine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount for predicting molecular interactions and guiding synthetic strategies. This guide provides a comparative overview of the spectroscopic characteristics of 8-bromo-pyridopyrazine and its positional isomers. However, a notable gap exists in the scientific literature, with a scarcity of direct experimental data for the parent, unsubstituted bromo-pyridopyrazines. This guide compiles the available data for substituted analogs, outlines standard experimental protocols, and offers a general workflow for such a comparative analysis, thereby providing a framework for future research in this area.

Introduction to Pyridopyrazine Isomers

Pyridopyrazines, bicyclic heteroaromatic compounds containing a pyridine ring fused to a pyrazine ring, are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom to the pyridine ring of the pyridopyrazine core can lead to four distinct positional isomers: 5-bromo-, 6-bromo-, 7-bromo-, and 8-bromo-pyridopyrazine. The position of the bromine atom is expected to significantly influence the electron distribution within the aromatic system, leading to distinct spectroscopic signatures for each isomer. These differences, particularly in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), are critical for unambiguous structural elucidation and for understanding the electronic properties of these molecules.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine

Proton Chemical Shift (δ, ppm) Multiplicity
H-89.10d
H-68.58d
Thienyl-H7.59m
Thienyl-H7.46m
Thienyl-H7.10m

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data of 7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine

Carbon Chemical Shift (δ, ppm)
Aromatic C155.14
Aromatic C149.73
Aromatic C148.44
Aromatic C148.03
Aromatic C140.83
Aromatic C140.36
Aromatic C138.89
Aromatic C135.82
Aromatic C130.88
Aromatic C130.66
Aromatic C130.33
Aromatic C130.07
Aromatic C127.78
Aromatic C127.72
Aromatic C120.81

Solvent: CDCl₃, Frequency: 300 MHz

Note: The chemical shifts of the pyridopyrazine core in these substituted compounds will be influenced by the thiophenyl groups at the 2 and 3 positions. A direct comparison with the unsubstituted 8-bromo isomer and other positional isomers is therefore not possible without further experimental data.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be utilized for a comparative analysis of bromo-pyridopyrazine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Approximately 5-10 mg of the bromo-pyridopyrazine isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : Approximately 12-16 ppm.

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : Approximately 200-250 ppm.

    • Number of Scans : 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation :

    • Solid Phase (KBr Pellet) : 1-2 mg of the sample is finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : Typically 4 cm⁻¹.

    • Number of Scans : 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : A background spectrum (of the empty sample compartment or the KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification, or a high-resolution mass spectrometer (HRMS) for accurate mass determination.

  • Ionization Method : Electron Ionization (EI) is commonly used for these types of molecules. Electrospray Ionization (ESI) may also be used, particularly for HRMS.

  • GC-MS Protocol :

    • GC Column : A capillary column suitable for separating aromatic compounds (e.g., HP-5MS).

    • Injector Temperature : 250-280 °C.

    • Oven Program : A temperature gradient is used, for example, starting at 100 °C and ramping up to 280 °C at a rate of 10 °C/min.

    • MS Detector : Operated in full scan mode over a mass range of m/z 50-500.

  • HRMS Protocol : The sample is introduced via direct infusion or LC-MS. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in M⁺ and M+2 peaks of nearly equal intensity. Fragmentation patterns can provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition :

    • Spectral Range : Typically 200-800 nm.

    • Scan Speed : Medium.

  • Data Processing : A baseline spectrum of the solvent-filled cuvette is recorded and subtracted from the sample spectrum. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and comparative spectroscopic analysis of bromo-pyridopyrazine isomers.

G Workflow for Spectroscopic Comparison of Bromo-pyridopyrazine Isomers cluster_synthesis Synthesis cluster_isomers Positional Isomers cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Elucidation Start Starting Materials (e.g., Diaminopyridines) Bromination Bromination Start->Bromination Isomer_Separation Isomer Separation (Chromatography) Bromination->Isomer_Separation Isomer8 8-Bromo-pyridopyrazine Isomer7 7-Bromo-pyridopyrazine Isomer6 6-Bromo-pyridopyrazine Isomer5 5-Bromo-pyridopyrazine NMR NMR Spectroscopy (¹H, ¹³C) Isomer8->NMR IR IR Spectroscopy Isomer8->IR MS Mass Spectrometry Isomer8->MS UV_Vis UV-Vis Spectroscopy Isomer8->UV_Vis Isomer7->NMR Isomer7->IR Isomer7->MS Isomer7->UV_Vis Isomer6->NMR Isomer6->IR Isomer6->MS Isomer6->UV_Vis Isomer5->NMR Isomer5->IR Isomer5->MS Isomer5->UV_Vis Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic comparison of bromo-pyridopyrazine isomers.

Conclusion and Future Outlook

While a comprehensive, direct comparison of the spectroscopic properties of 8-bromo-pyridopyrazine and its positional isomers is currently hindered by a lack of available experimental data for the parent compounds, this guide provides a foundational framework for such an investigation. The presented data for a substituted 7-bromo analog offers a glimpse into the potential spectroscopic features, and the detailed protocols outline the necessary steps for a thorough analysis.

Future work should focus on the synthesis and purification of the individual unsubstituted 5-bromo-, 6-bromo-, 7-bromo-, and 8-bromo-pyridopyrazine isomers. A systematic spectroscopic characterization of these compounds using NMR, IR, MS, and UV-Vis techniques will be invaluable to the scientific community, particularly for researchers in medicinal chemistry and materials science. Such data would not only facilitate the unambiguous identification of these isomers but also provide deeper insights into the structure-property relationships governed by the position of the bromine substituent on the pyridopyrazine scaffold.

A Comparative Guide: 8-chloropyrido[3,4-b]pyrazine vs. 8-bromopyrido[3,4-b]pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials and intermediates is a critical decision that can significantly impact the efficiency of synthetic routes and the ultimate success of a drug discovery program. This guide provides a comparative evaluation of 8-chloropyrido[3,4-b]pyrazine and its bromo-derivative, 8-bromopyrido[3,4-b]pyrazine, as precursors in medicinal chemistry.

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, particularly as kinase inhibitors. The 8-halo-substituted derivatives serve as versatile handles for introducing molecular diversity through various cross-coupling reactions. This guide will delve into a comparison of the physicochemical properties, reactivity, and potential applications of the 8-chloro and 8-bromo analogues, providing researchers with the necessary information to select the optimal building block for their specific needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these derivatives is essential for their effective use in synthesis and for predicting the properties of their downstream products. The following table summarizes key predicted and available data for both compounds.

Property8-chloropyrido[3,4-b]pyrazineThis compound
CAS Number 929074-47-5[1]929074-45-3
Molecular Formula C₇H₄ClN₃[1]C₇H₄BrN₃[2]
Molecular Weight 165.58[1]210.03
Predicted pKa 1.47 ± 0.30Not available
Predicted Boiling Point 296.5 ± 35.0 °CNot available
Predicted Density 1.437 ± 0.06 g/cm³Not available
Predicted XlogP Not available0.8

Reactivity in Cross-Coupling Reactions

The primary utility of 8-halopyrido[3,4-b]pyrazines in drug discovery lies in their ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 8-position, enabling the exploration of structure-activity relationships (SAR).

General Reactivity Trends

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, This compound is expected to be more reactive than its chloro-counterpart .[3][4] This higher reactivity can be advantageous, potentially allowing for milder reaction conditions, shorter reaction times, and broader substrate scope. However, the lower reactivity of the chloro-derivative can be beneficial for achieving selective reactions in molecules with multiple halogen atoms.[3]

Suzuki-Miyaura Coupling

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general procedure for a Suzuki-Miyaura reaction with a heteroaryl bromide, which can be adapted for this compound.

A mixture of the this compound (1.0 equiv), a boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is suspended in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond makes this compound the more reactive partner in this transformation compared to the chloro-derivative.[4][5]

Illustrative Experimental Protocol for Buchwald-Hartwig Amination:

The following is a general procedure for a Buchwald-Hartwig amination with a heteroaryl bromide.

In an oven-dried Schlenk tube under an inert atmosphere, the this compound (1.0 equiv), an amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is then heated to a temperature typically between 80 and 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Synthesis of Starting Materials

While detailed experimental procedures for the synthesis of both 8-chloro- and this compound are not extensively documented in readily accessible literature, a general four-step synthesis for 8-bromo-2,3-disubstituted pyrido[3,4-b]pyrazines has been reported.[6] This suggests that the bromo-derivative may be more readily accessible through established synthetic routes.

Illustrative Synthetic Workflow:

A Starting Material (e.g., substituted aminopyridine) B Step 1: Introduction of Halogen A->B C Step 2: Nitration B->C D Step 3: Reduction of Nitro Group C->D E Step 4: Cyclization with a 1,2-dicarbonyl compound D->E F 8-Halopyrido[3,4-b]pyrazine (Chloro or Bromo) E->F

A generalized synthetic workflow for 8-halopyrido[3,4-b]pyrazines.

Application in Kinase Inhibitor Drug Discovery

The pyrido[3,4-b]pyrazine core is a key pharmacophore in a number of kinase inhibitors. These compounds often target signaling pathways that are dysregulated in cancer and other diseases. Two such important pathways are the Transforming Growth Factor-β (TGF-β) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.

TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Its aberrant activation is implicated in fibrosis and the progression of many cancers. Small molecule inhibitors targeting the TGF-β receptor I kinase (TGF-βRI) can block the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-βRII TGFBR1 TGF-βRI TGFBR2->TGFBR1 recruits & phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, etc.) SMAD_complex->Transcription translocates to nucleus TGFB TGF-β Ligand TGFB->TGFBR2 Inhibitor Pyridopyrazine Inhibitor Inhibitor->TGFBR1 inhibits kinase activity

Inhibition of the TGF-β signaling pathway by a pyridopyrazine-based inhibitor.
FGFR Signaling Pathway

The FGFR signaling pathway is involved in cell proliferation, differentiation, and migration. Dysregulation of this pathway through mutations, amplifications, or fusions of the FGFR genes is a known driver of various cancers. Pyrido[3,4-b]pyrazine derivatives have been explored as inhibitors of FGFR kinases.

Evaluation and Conclusion

Both 8-chloropyrido[3,4-b]pyrazine and this compound are valuable building blocks for the synthesis of potential drug candidates, particularly kinase inhibitors.

  • This compound is the more reactive of the two, making it a versatile starting material for a wide range of palladium-catalyzed cross-coupling reactions. Its higher reactivity may allow for milder reaction conditions and potentially higher yields, which is often desirable in the early stages of drug discovery when rapid exploration of SAR is a priority.

  • 8-Chloropyrido[3,4-b]pyrazine , while less reactive, can be a more cost-effective starting material. Its lower reactivity can also be leveraged for selective functionalization in more complex molecules containing other, more reactive halogen atoms.

Recommendation: For initial library synthesis and broad SAR exploration where a variety of coupling partners will be investigated, This compound is likely the superior choice due to its higher reactivity. For later-stage process development or in cases where cost is a major driver and the desired coupling reactions can be achieved with the chloro-derivative, 8-chloropyrido[3,4-b]pyrazine presents a viable alternative.

Ultimately, the choice between these two valuable intermediates will depend on the specific synthetic strategy, the desired reactivity profile, and economic considerations of the research program.

References

Safety Operating Guide

Proper Disposal of 8-Bromopyrido[3,4-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 8-Bromopyrido[3,4-b]pyrazine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated heterocyclic compound, aligning with standard hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is a hazardous substance requiring careful handling.[1][2] Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin irritation and serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information for this compound.

ParameterValueReference
GHS Hazard Statements H302, H312, H315, H319, H332, H335[1][2]
GHS Precautionary Statements P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P362+P364, P403+P233, P405, P501[1]
Recommended Disposal Method High-Temperature Incineration[1][3]
Storage Requirements Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and other halogenated organic waste is high-temperature incineration.[1][3] This process ensures the complete destruction of the compound, minimizing environmental impact.

1. Waste Segregation:

  • It is crucial to segregate halogenated waste from non-halogenated waste streams.[3]
  • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."
  • This container should be made of a material compatible with the chemical.

2. Waste Collection:

  • Carefully transfer any waste this compound, including contaminated materials (e.g., weighing boats, gloves, filter paper), into the designated halogenated waste container.
  • Avoid creating dust. If the compound is a solid, handle it in a fume hood.
  • Ensure the container is kept closed when not in use.

3. Labeling:

  • The waste container must be accurately and clearly labeled with:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The associated hazards (e.g., "Toxic," "Irritant")
  • The date of accumulation.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
  • This area should be away from incompatible materials.

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.
  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
  • The waste will be transported to a facility equipped with a high-temperature incinerator capable of handling chemical waste.[1][4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Waste Generation (this compound) B Wear Appropriate PPE A->B C Segregate into 'Halogenated Waste' Container B->C D Securely Seal and Label Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Professional Waste Disposal Service E->F G High-Temperature Incineration by Licensed Facility F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 8-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 8-Bromopyrido[3,4-b]pyrazine, a compound utilized in pharmaceutical and agrochemical research.[1][2] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Summary

This compound is a hazardous substance that poses significant health risks upon exposure. It is harmful if swallowed, inhaled, or in contact with skin.[3] The compound is also known to cause serious eye irritation and skin irritation.[3] In some cases, it may cause respiratory irritation.[3]

Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed[3]

  • H312: Harmful in contact with skin[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled[3]

  • H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4] Gloves must be inspected for integrity before each use.To prevent skin contact, as the substance is harmful and causes skin irritation.[3]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures.[3][5]To protect against eye irritation from dust or splashes.[3]
Skin and Body Protection A lab coat or other protective clothing to prevent skin exposure.[6] For larger quantities or increased risk of exposure, impervious clothing may be necessary.[5]To prevent skin contact and contamination of personal clothing.[3][7]
Respiratory Protection Use only in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator for dusts should be used.[5][6]To prevent inhalation, as the substance is harmful if inhaled.[3]

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is crucial for safe handling and disposal.

Handling Protocol:

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3][5]

    • Confirm that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Handling the Compound:

    • Wear all required PPE as specified in the table above.

    • Avoid the formation of dust and aerosols.[3][5]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • Do not eat, drink, or smoke in the handling area.[3]

  • In Case of Exposure:

    • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • If on skin: Immediately wash the affected area with plenty of water.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical help.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep the container locked up.[3]

Disposal Plan:

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.

    • Ensure the waste container is kept closed when not in use.

  • Disposal Procedure:

    • Dispose of the contents and container at an approved waste disposal facility.[3]

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Ensure Well-Ventilated Area check_ppe Inspect and Don PPE prep_area->check_ppe locate_safety Locate Emergency Equipment check_ppe->locate_safety handle_compound Weigh and Transfer Compound locate_safety->handle_compound avoid_dust Minimize Dust and Aerosol Formation handle_compound->avoid_dust storage Store in a Cool, Dry, Well-Ventilated Place avoid_dust->storage decontaminate Decontaminate Work Area storage->decontaminate collect_waste Collect Contaminated Waste decontaminate->collect_waste dispose_waste Dispose via Approved Facility collect_waste->dispose_waste

Caption: Standard operating procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromopyrido[3,4-b]pyrazine
Reactant of Route 2
Reactant of Route 2
8-Bromopyrido[3,4-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.